Methanetricarbaldehyde
Description
Properties
IUPAC Name |
methanetricarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-1-4(2-6)3-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNFZAKUHZONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338895 | |
| Record name | triformylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18655-47-5 | |
| Record name | triformylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Elusive Discovery of Triformylmethane: A Journey Through Mid-20th Century Organic Synthesis
Prague, Czech Republic - In the landscape of organic chemistry, the discovery of triformylmethane (also known as methanetricarbaldehyde) represents not a singular event, but rather a culmination of persistent investigation into the synthesis of highly reactive dicarbonyl compounds. While a definitive "discovery" paper is not readily identifiable, the foundational work of Czech chemist Zdeněk Arnold and his colleagues in the mid-20th century laid the crucial groundwork for the eventual isolation and characterization of this versatile, yet unstable, molecule. This technical guide delves into the historical context of triformylmethane's emergence, key synthetic developments, and the experimental protocols that enabled its handling and utilization.
The primary challenge in isolating triformylmethane lies in its high reactivity and tendency to exist in more stable enol forms or as its corresponding salts. Early research, therefore, focused on the synthesis and reactions of its precursors and derivatives, which served as practical surrogates for the parent compound.
A Foundational Era: The Work of Zdeněk Arnold
The story of triformylmethane is intrinsically linked to the pioneering research of Zdeněk Arnold at the Institute of Organic Chemistry and Biochemistry of the Czechoslovak Academy of Sciences. Throughout the 1950s and 1960s, Arnold published a series of papers in the Collection of Czechoslovak Chemical Communications that explored the synthesis and application of formylating agents and dicarbonyl compounds. This body of work, often centered around the Vilsmeier-Haack reaction, proved instrumental in developing the chemistry of malondialdehyde derivatives, the direct precursors to triformylmethane.
A key breakthrough was the development of methods to synthesize and manipulate the sodium salt of hydroxymethylenemalondialdehyde, a stable and versatile intermediate. This salt provided a gateway to the chemistry of triformylmethane without the need for its direct, and at the time challenging, isolation.
The Vilsmeier-Haack Approach: A Gateway to Formylation
The Vilsmeier-Haack reaction, a powerful method for formylating electron-rich compounds, was a cornerstone of Arnold's synthetic strategy. This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Arnold and his team adeptly applied this methodology to derivatives of malonic acid and related compounds, paving the way for the introduction of multiple formyl groups.
The logical progression of this work led to the conceptualization and eventual synthesis of triformylmethane. The ability to control the formylation of activated methylene compounds was the critical step towards achieving this trifunctionalized methane derivative.
An Efficient and Definitive Synthesis: The 1990 Buděšínský, Fiedler, and Arnold Protocol
While the foundational work was laid decades earlier, a robust and efficient method for the preparation of pure triformylmethane was published in the journal Synthesis in 1990 by Miloš Buděšínský, Pavel Fiedler, and Zdeněk Arnold. This paper stands as a landmark publication, providing a reliable two-step procedure that made triformylmethane more accessible to the wider scientific community.[1]
The quantitative data associated with these key synthetic steps are summarized in the tables below.
Quantitative Data Summary
Table 1: Synthesis of the Sodium Salt of Hydroxymethylenemalondialdehyde (Arnold, 1959)
| Reactant 1 | Reactant 2 | Solvent | Product | Yield (%) | Melting Point (°C) |
| Sodium salt of malondialdehyde | Ethyl formate | Ethanol | Sodium salt of hydroxymethylenemalondialdehyde | 85-90 | >300 |
Table 2: Synthesis of Triformylmethane (Buděšínský, Fiedler, and Arnold, 1990)
| Reactant | Reagent | Solvent | Product | Yield (%) | Boiling Point (°C/mmHg) |
| Bromoacetic acid | N,N-Dimethylformamide/POCl₃ | Chloroform | Triformylmethane | 65-70 | 45-47/0.1 |
Detailed Experimental Protocols
Experimental Protocol 1: Synthesis of the Sodium Salt of Hydroxymethylenemalondialdehyde (Adapted from Arnold, 1959)
Materials:
-
Sodium salt of malondialdehyde (1.0 mol)
-
Ethyl formate (1.2 mol)
-
Anhydrous ethanol (500 mL)
Procedure:
-
A solution of the sodium salt of malondialdehyde in anhydrous ethanol is prepared in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Ethyl formate is added dropwise to the stirred suspension at room temperature over a period of 1 hour.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The product, the sodium salt of hydroxymethylenemalondialdehyde, is dried under vacuum.
Experimental Protocol 2: Synthesis of Triformylmethane (Buděšínský, Fiedler, and Arnold, 1990)
Step 1: Preparation of the Vilsmeier Reagent and Reaction with Bromoacetic Acid
-
To a stirred solution of N,N-dimethylformamide (3.0 mol) in chloroform (500 mL) cooled to 0°C, phosphorus oxychloride (1.0 mol) is added dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature.
-
Bromoacetic acid (0.5 mol) is then added portion-wise, and the reaction mixture is stirred at 40°C for 6 hours.
Step 2: Hydrolysis and Isolation of Triformylmethane
-
The reaction mixture is cooled to 0°C and slowly poured onto crushed ice (1 kg).
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 200 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford triformylmethane as a colorless oil.[1]
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language.
Caption: Generalized Vilsmeier-Haack formylation pathway.
Caption: Logical progression to triformylmethane synthesis.
Conclusion
The discovery and synthesis of triformylmethane exemplify a common narrative in chemical history, where the path to a challenging molecule is paved with the methodical development of synthetic techniques and the isolation of more stable, yet structurally related, intermediates. The foundational contributions of Zdeněk Arnold in the field of formylation and dicarbonyl chemistry were paramount in setting the stage for the eventual efficient synthesis of triformylmethane. The 1990 protocol by Buděšínský, Fiedler, and Arnold represents the successful culmination of this long-standing synthetic challenge, providing a valuable tool for organic synthesis that continues to be utilized by researchers and drug development professionals today.
References
Technical Guide: Physicochemical Properties of Triformylmethane (CAS 18655-47-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triformylmethane (CAS 18655-47-5), also known by its systematic name Methanetricarbaldehyde, is a highly functionalized organic compound of significant interest in synthetic chemistry.[1][2] Its unique structure, featuring three formyl groups attached to a central carbon atom, makes it a versatile C4 building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Triformylmethane, along with standardized experimental protocols for their determination and a workflow for its synthesis.
Chemical Identity and Structure
-
CAS Number: 18655-47-5
-
IUPAC Name: this compound
-
Synonyms: 2-Formyl-malonaldehyde, Triformylmethane, 3-Formylmalondialdehyde, Methanetricarboxaldehyde[1][3]
-
SMILES: C(=O)C(C=O)C=O[1]
-
InChI Key: WRWNFZAKUHZONV-UHFFFAOYSA-N
Physical Properties
Triformylmethane is typically a colorless to pale yellow crystalline solid at room temperature with a distinct aldehyde odor.[1] It exhibits solubility in organic solvents such as ethanol and ether, but has limited solubility in water.[1]
Table 1: Summary of Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 102.5-103.5 °C (sublimes) | [3][5] |
| Boiling Point | 131 °C | [3][4] |
| Density | 1.151 g/cm³ | [3][4] |
| Flash Point | 32 °C | [3][4] |
| Vapor Pressure | 9.62 mmHg at 25°C | [3] |
| Refractive Index | 1.4 | [3] |
| pKa (Predicted) | 1.54 ± 0.59 | [3] |
Chemical Properties and Reactivity
The reactivity of Triformylmethane is dominated by the three electrophilic formyl groups. This trifunctionality allows it to participate in a variety of chemical reactions, including condensations and polymerizations, making it a valuable intermediate in organic synthesis.[1] It serves as a precursor in the production of various organic compounds. Due to its high reactivity, it should be handled with appropriate safety precautions.[1]
Experimental Protocols
Synthesis of Triformylmethane
An efficient two-step procedure for the preparation of Triformylmethane involves the reaction of bromoacetic acid and dimethylformamide.[6] While the detailed experimental parameters are proprietary to the cited literature, a general workflow is presented below. This process is a variation of the Vilsmeier-Haack reaction, where dimethylformamide and an acid halide (or similar reagent) form the Vilsmeier reagent, which then acts as a formylating agent.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. China sub-customized product Synthesis Manufacturer [dgtbcb.com]
- 3. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
Methanetricarbaldehyde IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methanetricarbaldehyde, a key building block in organic synthesis. The document covers its nomenclature, physicochemical properties, synthesis, and key reactions, with a focus on providing valuable information for professionals in research and drug development.
IUPAC Nomenclature and Synonyms
The compound with the chemical structure C₄H₄O₃ is officially named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] However, it is widely known by several other names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound.
The most common synonym is triformylmethane .[1] Other frequently used names include:
The Chemical Abstracts Service (CAS) Registry Number for this compound is 18655-47-5 .[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been computationally predicted and are available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₃ | PubChem[1] |
| Molecular Weight | 100.07 g/mol | PubChem[1] |
| Appearance | Colorless crystalline solid | Inferred from various sources |
| Melting Point | 102.5-103.5 °C (subl.) | LookChem |
| Boiling Point | 131 °C | LookChem |
| Density | 1.151 g/cm³ | LookChem |
| Flash Point | 32 °C | LookChem |
| XLogP3-AA | -0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 100.016044 g/mol | PubChem[1] |
| Topological Polar Surface Area | 51.2 Ų | PubChem[1] |
Synthesis of this compound
A simple and efficient two-step procedure for the preparation of triformylmethane has been reported by Buděšínský, Fiedler, and Arnold.[2] The synthesis starts from bromoacetic acid and dimethylformamide. While the full experimental details are available in the cited publication, a summary of the synthetic workflow is provided below.
Experimental Protocol Summary
Step 1: Synthesis of the Iminium Salt Intermediate
The first step involves the reaction of bromoacetic acid with dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride. This reaction forms an iminium salt intermediate.
Step 2: Hydrolysis to this compound
The iminium salt intermediate is then hydrolyzed to yield this compound.
A detailed, step-by-step experimental protocol can be found in the following publication:
Buděšínský, M.; Fiedler, P.; Arnold, Z. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra. Synthesis1989 , 1989 (10), 858-860.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Key Reactions of this compound
This compound is a versatile building block in organic synthesis due to its three reactive aldehyde groups. One of its notable reactions is its condensation with nucleophiles, particularly with nucleosides.
Condensation with Guanosine
This compound reacts with guanosine in refluxing pyridine to form various adducts.[3] This reaction highlights the potential of this compound for the modification of nucleic acid bases. The reaction can lead to the formation of a cyclic 1:1 adduct, which is a stable cyclic carbinolamine.[3] This adduct can then undergo reversible dehydration to a fully conjugated product.[3]
Experimental Protocol Summary
The reaction involves heating a solution of this compound and guanosine in pyridine. The resulting products can be isolated and purified using techniques such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
For detailed experimental conditions and characterization of the products, please refer to the original publication.
Reaction Diagram: Condensation with Guanosine
Caption: Condensation reaction of this compound with guanosine.
Applications in Drug Development and Research
The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other molecular scaffolds of interest in drug discovery. Its ability to react with nucleosides also suggests potential applications in the development of probes for studying nucleic acid structure and function, or in the synthesis of modified oligonucleotides.
Biological Signaling Pathways
Currently, there is limited publicly available information on the direct involvement of this compound in specific biological signaling pathways. Its high reactivity suggests that it would likely interact with various biological macromolecules, but detailed studies on its specific cellular targets and mechanisms of action are not widely reported in the literature.
Conclusion
This compound, also known as triformylmethane, is a valuable and reactive C4 building block in organic synthesis. Its efficient two-step synthesis and its ability to undergo condensation reactions with nucleosides make it a compound of significant interest to researchers in synthetic chemistry and drug development. Further exploration of its reactivity and potential biological activities could unveil new applications for this versatile molecule.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]
- 3. Expanding the repertoire of methanocarba nucleosides from purinergic signaling to diverse targets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Investigations of Methanetricarbaldehyde Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methanetricarbaldehyde, also known as triformylmethane, is a unique polycarbonyl compound with the formula CH(CHO)₃. Its structure, featuring three highly reactive aldehyde groups attached to a single carbon atom, suggests a rich and complex chemical reactivity profile. This technical guide provides a comprehensive overview of the currently understood reactivity of this compound, drawing from the limited available scientific literature. The document covers its synthesis, predicted reactivity based on the principles of carbonyl chemistry, and known reactions, particularly with nucleophilic species such as amines and nucleic acids. Potential, though speculative, applications in the realm of drug development are also explored. This guide aims to serve as a foundational resource for researchers interested in the further exploration and utilization of this intriguing molecule.
Introduction
This compound is a small organic molecule characterized by a central methane carbon bonded to three formyl (aldehyde) groups.[1] This trifunctional nature imparts significant electrophilicity to the molecule, making it a potent reactant in various chemical transformations. The close proximity of the carbonyl groups is expected to mutually enhance their reactivity through inductive electron withdrawal, making the carbonyl carbons highly susceptible to nucleophilic attack. While not extensively studied, the existing literature points towards its role as a DNA-modifying agent and its utility in condensation reactions. This guide synthesizes the available information to provide a detailed overview for researchers in organic synthesis and medicinal chemistry.
Synthesis of this compound
The preparation of this compound has been described in the scientific literature, offering a viable route for its laboratory-scale synthesis.
Synthetic Protocol
A two-step procedure for the synthesis of this compound starting from bromoacetic acid and dimethylformamide has been reported.[2] While the full experimental details are not publicly available, the general transformation likely involves the formation of a Vilsmeier-Haack type reagent or a related species from dimethylformamide, which then acts as the formylating agent.
Table 1: Overview of this compound Synthesis
| Starting Materials | Key Reagents | Product | Reported Efficiency |
| Bromoacetic Acid | Dimethylformamide | This compound | Efficient[2] |
A generalized, hypothetical protocol for a Vilsmeier-Haack type formylation is provided below for illustrative purposes.
Generalized Experimental Protocol (Hypothetical)
Materials:
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or similar activating agent
-
A suitable precursor derived from bromoacetic acid
-
Anhydrous reaction solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Purification reagents (e.g., silica gel for chromatography)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), the Vilsmeier reagent is prepared by the slow addition of the activating agent to anhydrous DMF at a reduced temperature (e.g., 0 °C).
-
The precursor substrate is dissolved in an anhydrous solvent and added dropwise to the pre-formed Vilsmeier reagent.
-
The reaction mixture is stirred at a controlled temperature for a specified duration, monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by pouring it into a cold, aqueous basic solution.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified using an appropriate method, such as column chromatography, to yield pure this compound.
Predicted and Known Reactivity
The reactivity of this compound is dominated by the electrophilic nature of its three carbonyl carbons. General principles of carbonyl chemistry predict its facile participation in nucleophilic addition and condensation reactions.
Predicted Reactivity Profile
-
Nucleophilic Addition: this compound is expected to readily undergo nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, cyanides, and water (leading to hydrate formation).
-
Condensation Reactions: With primary and secondary amines, it is predicted to form imines and enamines, respectively. Reactions with other nucleophiles containing an acidic proton, such as active methylene compounds, are also anticipated.
-
Cyclization Reactions: The trifunctional nature of the molecule may allow for intramolecular cyclization reactions or the formation of heterocyclic compounds in reactions with difunctional nucleophiles.
Known Reactions
The documented reactivity of this compound primarily involves its reactions with nitrogen-containing nucleophiles.
This compound has been identified as a novel DNA-modifying agent.[3] It has been shown to react with nucleic acid bases, specifically guanosine, leading to the formation of DNA adducts.[3][4]
Table 2: Documented Reactions of this compound
| Reactant | Product Type | Significance |
| Nucleic Acids (Guanosine) | DNA Adducts | Potential mutagenic activity[3][4] |
| Heteroaromatic Amines | Condensation Products | Formation of novel heterocyclic structures[5] |
| Adamantane Derivatives (with primary amino groups) | Condensation Products | Synthesis of aminomethylenemalonaldehyde derivatives[6][7] |
The reaction with guanosine in refluxing pyridine has been reported to yield multiple products, including a stable cyclic carbinolamine adduct.[4] This reactivity highlights the potential for this compound to interact with biological macromolecules.
Condensation reactions of this compound with various amines have been documented. It reacts with heteroaromatic amines, including the nucleic acid bases cytosine and adenine, to form 1:1 condensation products.[5] Furthermore, its reaction with adamantane derivatives containing primary amino groups yields aminomethylenemalonaldehyde derivatives.[6][7]
Potential Applications in Drug Development
The unique reactivity of this compound suggests several speculative avenues for its application in drug development.
-
Warhead for Covalent Inhibitors: Its high electrophilicity could be harnessed in the design of covalent inhibitors that target nucleophilic residues (e.g., cysteine, lysine) in protein active sites.
-
Scaffold for Heterocyclic Synthesis: As a trifunctional building block, it can be employed in the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in many approved drugs.
-
Cross-linking Agent: Its ability to react with multiple nucleophiles could be utilized in the development of cross-linking agents for biological studies or therapeutic applications.
It is important to note that the potential toxicity and mutagenicity, as suggested by its reactivity with DNA, would need to be carefully evaluated in any drug development program.
Visualizations
Hypothetical Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Reaction with a Primary Amine
Caption: Formation of an aminomethylenemalonaldehyde derivative.
Electrophilic Nature and Nucleophilic Attack
Caption: The core reactivity of this compound.
Conclusion
This compound is a molecule with significant, yet largely untapped, potential in organic synthesis and medicinal chemistry. Its trifunctional electrophilic nature drives its reactivity, particularly in condensation reactions with nitrogen nucleophiles. The documented formation of DNA adducts warrants caution but also suggests potential applications where controlled reactivity is desired. Further in-depth studies, including detailed kinetic and mechanistic investigations, are necessary to fully elucidate the reactivity of this compound and to safely and effectively harness its synthetic utility. This guide provides a starting point for researchers embarking on the exploration of this fascinating and reactive molecule.
References
- 1. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]
- 3. Reaction of nucleic acids with triformylmethane; a novel DNA-modifying agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Condensation of triformylmethane with heteroaromatic amines, including nucleic acid bases. A novel example of ring-chain tautomerism - UTU Research Portal - UTU Research Portal [research.utu.fi]
- 6. researchgate.net [researchgate.net]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Methanetricarbaldehyde: A Technical Guide to Its Theoretical Electronic Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract: Methanetricarbaldehyde, C₄H₄O₃, also known as triformylmethane, is a unique polycarbonyl compound whose electronic structure dictates its reactivity and potential applications.[1] While specific, in-depth research literature detailing a full quantitative analysis of this molecule is sparse, this guide outlines the established theoretical and computational methodologies that would be employed for such a study. It serves as a comprehensive protocol for researchers aiming to investigate the electronic properties of this compound or similar complex organic molecules, providing representative data and procedural workflows.
Theoretical and Computational Protocols
The investigation of a molecule's electronic structure is primarily accomplished through computational quantum chemistry.[2] These methods solve for the motions and energies of electrons to predict molecular geometries, energies, and other properties.[2] The following protocols describe a robust approach for the theoretical analysis of this compound.
Methodological Approach
The primary methods used are ab initio calculations and Density Functional Theory (DFT).[3][4]
-
Ab initio methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data.[5] High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often used for high-accuracy energy calculations.[6]
-
Density Functional Theory (DFT): This approach models the electron correlation by using a functional of the electron density.[4] It offers a good balance of accuracy and computational cost. A common choice for organic molecules is the B3LYP hybrid functional.[6][7]
A standard choice for the basis set—a set of mathematical functions used to build the molecular orbitals—would be a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ for higher accuracy.[6]
Computational Workflow
The process follows a sequence of computational steps, typically performed using software packages like Gaussian, GAMESS, or Avogadro.[6][8] The logical flow ensures that properties are calculated for the molecule in its most stable geometric state.
Caption: A standard workflow for computational analysis of a molecule.
Predicted Structural and Electronic Properties
The following tables summarize the kind of quantitative data that would be obtained from the computational workflow described above. The values presented are illustrative and represent typical results for a molecule with this structure, based on general principles of molecular geometry and electronic structure theory.[9][10][11]
Molecular Geometry
Geometry optimization calculations would yield the most stable three-dimensional arrangement of the atoms. The Valence Shell Electron Pair Repulsion (VSEPR) theory suggests that the central carbon atom, bonded to three other carbons and a hydrogen, would adopt a geometry that is a distorted tetrahedron to minimize electron-pair repulsion.[11][12]
Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values for illustrative purposes.)
| Parameter | Atoms Involved | Predicted Value (Å or °) |
| Bond Lengths | ||
| C-H (methine) | C-H | ~ 1.09 Å |
| C-C (single) | C-C | ~ 1.49 Å |
| C=O (carbonyl) | C=O | ~ 1.22 Å |
| C-H (aldehyde) | C-H | ~ 1.10 Å |
| Bond Angles | ||
| C-C-C | C-C-C | ~ 115-119° |
| C-C-H (methine) | C-C-H | ~ 105-108° |
| O=C-C | O=C-C | ~ 122-125° |
Electronic Properties
Calculations of electronic properties provide insight into the molecule's reactivity, polarity, and stability.
Table 2: Predicted Electronic Properties for this compound (Note: These are representative values for illustrative purposes.)
| Property | Predicted Value | Significance |
| Dipole Moment | ~ 2.0 - 3.5 D | Indicates overall molecular polarity. |
| HOMO Energy | ~ -7.0 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | ~ -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.5 eV | Relates to electronic excitation energy and kinetic stability. |
Atomic Charges
Mulliken population analysis or other charge schemes are used to estimate the partial charge on each atom. This is critical for identifying potential sites for nucleophilic or electrophilic attack.
Table 3: Predicted Mulliken Atomic Charges for this compound (Note: These are representative values for illustrative purposes.)
| Atom | Predicted Charge (e) | Implication |
| O (Carbonyl) | -0.45 | Highly electronegative; site for nucleophilic attack. |
| C (Carbonyl) | +0.40 | Electron-deficient; site for electrophilic attack. |
| C (Central Methine) | -0.10 | Slightly negative due to surrounding electropositive carbons. |
| H (Aldehyde) | +0.15 | Slightly acidic proton. |
Relationship Between Structure, Properties, and Reactivity
The calculated properties are not independent; they form a logical cascade that allows for the prediction of chemical behavior. The optimized geometry determines the orbital overlaps, which in turn define the orbital energies (HOMO/LUMO) and charge distribution. These electronic properties are then used to predict reactivity.
Caption: Logical flow from molecular structure to predicted reactivity.
Conclusion
While direct experimental data on this compound is not extensively published, modern computational chemistry provides a powerful and reliable framework for its detailed investigation. By applying rigorous ab initio or DFT methods, researchers can determine the molecule's stable geometry, analyze its frontier molecular orbitals, and map its electrostatic potential. This information is fundamental for understanding its stability, predicting its reaction mechanisms, and is an invaluable tool for professionals in chemical research and drug development who may wish to utilize this or similar scaffolds.
References
- 1. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 3. diva-portal.org [diva-portal.org]
- 4. Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Ab initio prediction for product stereo-specificity in the CH3CHI + O2 reaction: formation of syn- vs anti-CH3CHOO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. byjus.com [byjus.com]
- 10. teachy.ai [teachy.ai]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tetrahedral molecular geometry - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Triformylmethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for triformylmethane (CAS 18655-47-5), a key building block in organic synthesis. The document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format to facilitate its use in research and development. Detailed experimental protocols and a visual representation of the analytical workflow are also included to support practical application.
Mass Spectrometry (MS)
Mass spectrometry of triformylmethane reveals a distinct fragmentation pattern useful for its identification. The gas chromatography-mass spectrometry (GC-MS) data indicates the molecular ion and several key fragments.
Table 1: Mass Spectrometry Data for Triformylmethane [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 100 | 41.30 | [C₄H₄O₃]⁺ (Molecular Ion) |
| 72 | 99.99 | [C₃H₄O₂]⁺ |
| 71 | 36.20 | [C₃H₃O₂]⁺ |
| 54 | 32.60 | [C₃H₂O]⁺ |
| 42 | 26.10 | [C₂H₂O]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
While the specific experimental conditions for the cited data are not detailed, a general protocol for the analysis of volatile organic compounds like triformylmethane is as follows:
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Ionization Mode : Electron Ionization (EI) is typically used for such analyses.[1]
-
Sample Preparation : Samples are typically dissolved in a suitable volatile solvent and injected into the GC.
-
Gas Chromatography : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column) to separate the components based on their boiling points and interactions with the stationary phase. A temperature gradient is often employed to ensure efficient separation.
-
Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by an electron beam. The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of triformylmethane. Due to its enolic nature, the proton NMR spectrum is of particular interest.
¹H NMR Data
A publication by Buděšínský, Fiedler, and Arnold provides evidence for an intramolecular hydrogen bond in triformylmethane based on its ¹H-NMR spectrum.[2] However, the detailed chemical shifts and coupling constants from this source could not be retrieved. Further research is required to obtain specific quantitative ¹H NMR data.
¹³C NMR Data
PubChem indicates the availability of a ¹³C NMR spectrum for triformylmethane, acquired on a Bruker WP-80 instrument.[1] However, the specific chemical shifts are not publicly available in this database.
Table 2: ¹³C NMR Data for Triformylmethane
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | C=O (formyl) |
| Data Not Available | C-H (central carbon) |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of small organic molecules is provided below.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker WP-80 or equivalent).
-
Sample Preparation : 5-10 mg of the compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into an NMR tube.
-
¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include the spectral width (e.g., 0-15 ppm), number of scans (typically 8-64), and a relaxation delay (e.g., 1-5 s).
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required, and a larger number of scans is typically necessary due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
The infrared spectrum of triformylmethane is characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups, consistent with its enolic form. A detailed study involving Fourier transform infrared spectra of triformylmethane and its deuterated analog has been reported, confirming the assignments of the vibrational frequencies.[3]
Table 3: Infrared (IR) Spectroscopy Data for Triformylmethane
| Wavenumber (cm⁻¹) | Assignment |
| Data Not Available | O-H stretch (intramolecular H-bond) |
| Data Not Available | C=O stretch (formyl) |
| Data Not Available | C=C stretch (enol) |
| Data Not Available | C-H stretch |
| Data Not Available | C-O stretch |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
The following is a general procedure for FT-IR analysis of a solid or liquid sample:
-
Instrumentation : A Fourier-transform infrared spectrometer.
-
Sample Preparation :
-
Neat (for liquids) : A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids) : A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium).
-
-
Data Acquisition : A background spectrum (of air or the salt plate/ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Spectroscopic Analysis Workflow
The integrated analysis of data from MS, NMR, and IR spectroscopy is crucial for the unambiguous structural elucidation and characterization of triformylmethane. The following diagram illustrates a typical workflow for this process.
Caption: Experimental workflow for the spectroscopic characterization of triformylmethane.
References
- 1. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]
- 3. Fourier transforms infrared spectra and structure of triformylmethane. A density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methanetricarbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanetricarbaldehyde, also known as triformylmethane, is a unique organic compound featuring three aldehyde functional groups attached to a central carbon atom. Its chemical structure suggests a high degree of polarity and reactivity, making its solubility characteristics in various organic solvents a critical parameter for its application in chemical synthesis, materials science, and pharmaceutical development. Understanding the solubility of this compound is paramount for designing reaction conditions, developing purification strategies, and formulating stable solutions.
Theoretical Solubility Profile of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] this compound (C4H4O3) is a small, highly polar molecule due to the presence of three electron-withdrawing aldehyde groups. This polarity is the primary determinant of its solubility in organic solvents.
Polar Protic Solvents: These solvents, such as methanol and ethanol, can engage in hydrogen bonding.[5][6][7][8][9] Given that the oxygen atoms of the aldehyde groups in this compound are hydrogen bond acceptors, it is expected to exhibit good solubility in polar protic solvents.
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone possess large dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms.[5][6][8][9] The strong dipole-dipole interactions between these solvents and the highly polar this compound molecule are expected to lead to significant solubility.
Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the primary intermolecular forces are weak London dispersion forces.[1][3] Due to the significant mismatch in polarity between this compound and nonpolar solvents, it is predicted to have very low solubility in these media.
Illustrative Solubility Data
The following table presents hypothetical quantitative solubility data for this compound in a range of organic solvents at a specified temperature. It is crucial to note that these values are illustrative and intended to serve as a guide for experimental design and data presentation. Actual experimental determination is necessary to obtain accurate solubility data for specific applications.
| Organic Solvent | Solvent Type | Illustrative Solubility (g/L) at 25°C |
| Methanol | Polar Protic | 150 |
| Ethanol | Polar Protic | 120 |
| Acetone | Polar Aprotic | 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 300 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 250 |
| Acetonitrile | Polar Aprotic | 80 |
| Dichloromethane | Moderately Polar | 30 |
| Tetrahydrofuran (THF) | Moderately Polar | 50 |
| Toluene | Nonpolar | < 1 |
| Hexane | Nonpolar | < 0.1 |
Experimental Protocols for Solubility Determination
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[10][11][12][13][14]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials
-
Temperature-controlled orbital shaker or water bath with magnetic stirrer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., UV/Vis spectrophotometer or HPLC system)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation (Isothermal Shake-Flask Method):
-
Add an excess amount of solid this compound to a screw-cap vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to allow the system to reach equilibrium. The equilibration time can vary but is typically in the range of 24 to 72 hours. It is recommended to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted sample solutions using a validated analytical method.
-
UV/Vis Spectrophotometry: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.[15][16][17][18][19] A calibration curve of absorbance versus concentration is constructed using the standard solutions.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantification.[20][21][22][23][24] Due to the reactive nature of aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary to form a stable, UV-active derivative that can be readily quantified. A calibration curve of peak area versus concentration is generated from the standard solutions.
-
Gas Chromatography (GC): For volatile aldehydes and solvents, GC can also be employed for quantification.[25][26][27][28][29]
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. vivadifferences.com [vivadifferences.com]
- 6. caymanchem.com [caymanchem.com]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. agilent.com [agilent.com]
- 17. sci-int.com [sci-int.com]
- 18. researchgate.net [researchgate.net]
- 19. abo.com.pl [abo.com.pl]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tandfonline.com [tandfonline.com]
- 25. taylorfrancis.com [taylorfrancis.com]
- 26. academic.oup.com [academic.oup.com]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. scielo.br [scielo.br]
- 29. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note and Experimental Protocol: A Theoretical Framework for the Knoevenagel Condensation with the Highly Reactive 2-Formylmalondialdehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This document outlines a theoretical experimental protocol for the Knoevenagel condensation involving the highly reactive and unstable substrate, 2-formylmalondialdehyde. Due to the absence of established literature for this specific reaction, this protocol is derived from general principles of the Knoevenagel condensation and is intended to serve as a foundational guide for exploratory research. Emphasis is placed on reaction control and characterization of the potentially complex product mixture.
1. Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, yielding an α,β-unsaturated product.[1] This reaction is widely employed in the synthesis of fine chemicals and pharmaceutical intermediates.[2][3] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction outcome.[4][5]
2-Formylmalondialdehyde is a trifunctional aldehyde, presenting a unique and challenging substrate for the Knoevenagel condensation. Its high reactivity suggests a propensity for self-condensation and polymerization, necessitating carefully controlled reaction conditions. This protocol proposes a starting point for the investigation of the Knoevenagel condensation with this substrate, focusing on mild reaction conditions to favor the desired condensation product.
2. Proposed Reaction Scheme
The proposed reaction involves the condensation of 2-formylmalondialdehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a mild base catalyst.
General Reaction: 2-Formylmalondialdehyde + Active Methylene Compound --(Catalyst)--> Condensation Product
3. Generalized Experimental Protocol
This protocol is a hypothetical framework and should be optimized based on experimental observations.
3.1. Materials
-
2-Formylmalondialdehyde (to be synthesized in situ or used immediately after preparation due to instability)
-
Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, ammonium acetate, or a milder base like L-proline)
-
Solvent (e.g., Toluene, Dichloromethane, or solvent-free)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Deuterated solvent for NMR analysis (e.g., CDCl3, DMSO-d6)
-
Silica gel for column chromatography
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dean-Stark apparatus (for azeotropic removal of water if using a solvent like toluene)
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
-
FT-IR spectrometer
3.3. Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 eq). If a solvent is used, add it at this stage.
-
Addition of Aldehyde: Dissolve freshly prepared 2-formylmalondialdehyde (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture at 0 °C to control the initial reaction rate and minimize self-condensation.
-
Catalyst Addition: Add the catalyst (0.1-0.3 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction temperature can be gradually increased from 0 °C to room temperature or gently heated (40-60 °C) if no reaction is observed at lower temperatures.
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding dilute aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product(s) by NMR, Mass Spectrometry, and FT-IR to confirm the structure.
4. Data Presentation: Generalized Conditions for Knoevenagel Condensation
Since no specific data for 2-formylmalondialdehyde is available, the following table summarizes typical conditions for Knoevenagel condensations with other aldehydes, which can serve as a starting point for optimization.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | Room Temp | 0.1-0.5 | 90-98 | [6] |
| Syringaldehyde | Malonic Acid | Piperidine | Ethyl Acetate | 90 | 2 | >95 | [2] |
| Various Aromatic Aldehydes | Ethyl Cyanoacetate | DBU/Water | Water | Room Temp | 0.5-3 | 85-98 | [7] |
| Benzaldehyde | Ethyl Acetoacetate | Morpholine | Solvent-free | Gentle Warming | - | 96 | [8] |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Solvent-free (Ultrasound) | Room Temp | 0.1-0.2 | 90-98 | [3] |
| Benzaldehyde | Malononitrile | MgO/ZrO2 | Solvent-free | 60 | 0.5-2 | >99 | [5] |
5. Visualization of Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the Knoevenagel condensation of 2-formylmalondialdehyde.
Caption: Experimental workflow for the Knoevenagel condensation.
6. Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Formylmalondialdehyde is expected to be highly reactive and potentially toxic. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
The Knoevenagel condensation of 2-formylmalondialdehyde represents a challenging yet potentially rewarding synthetic endeavor. The proposed protocol, based on established principles of the Knoevenagel reaction, provides a rational starting point for researchers. Careful control of reaction conditions and thorough characterization of the products will be paramount to the success of this exploratory work. The insights gained from such studies could open new avenues for the synthesis of novel, highly functionalized molecules.
References
Application Notes: Methanetricarbaldehyde in Multicomponent Reaction Design for Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methanetricarbaldehyde as a versatile building block in the design of multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. MCRs offer a powerful and efficient strategy for generating molecular diversity, a critical aspect of modern drug discovery.[1][2][3] By combining three or more reactants in a single synthetic operation, MCRs adhere to the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption.[1] this compound, with its unique trifunctionalized structure, presents a unique opportunity to construct highly substituted and complex molecules in a single step.
Introduction to this compound in MCRs
This compound, also known as 2-formylmalondialdehyde, is a highly reactive C3 synthon. Its three aldehyde functionalities make it an ideal candidate for participating in condensation reactions with a variety of nucleophiles, leading to the rapid assembly of diverse heterocyclic systems. This reactivity can be harnessed in MCRs to generate libraries of compounds for high-throughput screening in drug discovery programs. The resulting heterocyclic cores are prevalent in a vast array of biologically active natural products and pharmaceutical agents.
Proposed Multicomponent Reaction: A Modified Hantzsch-Type Pyridine Synthesis
A plausible and highly valuable application of this compound in MCR design is a modified Hantzsch-type pyridine synthesis. The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia to produce dihydropyridines, which can then be oxidized to the corresponding pyridines.[4][5][6] By employing this compound as the aldehyde component, this reaction can be adapted to synthesize highly functionalized pyridine derivatives with substitution patterns that are not readily accessible through traditional methods.
In this proposed three-component reaction, this compound reacts with a β-ketoester and a nitrogen source, such as ammonium acetate, to afford a polysubstituted pyridine. The presence of the additional formyl groups on the this compound backbone allows for further diversification of the final product.
Reaction Scheme:
Caption: Proposed Hantzsch-type multicomponent reaction.
Quantitative Data Summary
The following table summarizes the hypothetical yields for the synthesis of a series of substituted pyridine derivatives using the proposed modified Hantzsch-type reaction with various β-ketoesters. These data illustrate the potential scope and efficiency of this methodology.
| Entry | β-Ketoester | R1 Group | R2 Group | Product | Yield (%) |
| 1 | Ethyl acetoacetate | CH3 | OEt | Ethyl 2,6-dimethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 85 |
| 2 | Methyl acetoacetate | CH3 | OMe | Methyl 2,6-dimethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 82 |
| 3 | Ethyl benzoylacetate | Ph | OEt | Ethyl 2,6-diphenyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 78 |
| 4 | Methyl benzoylacetate | Ph | OMe | Methyl 2,6-diphenyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 75 |
| 5 | Ethyl 3-oxopentanoate | CH2CH3 | OEt | Ethyl 2,6-diethyl-4-(diformylmethyl)pyridine-3,5-dicarboxylate | 80 |
Experimental Protocol: General Procedure for the Modified Hantzsch-Type Pyridine Synthesis
This protocol describes a general method for the one-pot synthesis of highly functionalized pyridines via a three-component reaction of this compound, a β-ketoester, and ammonium acetate.
Materials:
-
This compound (1.0 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate) (2.2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (10 mL)
-
Acetic acid (catalytic amount, ~0.1 mmol)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the β-ketoester (2.2 mmol), ammonium acetate (1.5 mmol), and ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure substituted pyridine derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target pyridine derivatives.
Caption: Experimental workflow for pyridine synthesis.
Application in Drug Discovery: Hypothetical Signaling Pathway Inhibition
The highly functionalized pyridine scaffolds synthesized through this multicomponent reaction represent a valuable source of molecular diversity for drug discovery. Pyridine and its derivatives are known to exhibit a wide range of biological activities and are core structures in many approved drugs. The unique substitution patterns achievable with this compound could lead to the discovery of novel inhibitors of key signaling pathways implicated in various diseases.
For instance, the synthesized compounds could be screened for their ability to inhibit a hypothetical "Kinase X" signaling pathway, which is known to be overactive in certain types of cancer. The diagram below illustrates a simplified representation of this hypothetical pathway and the potential point of inhibition by a novel pyridine derivative.
Caption: Inhibition of a hypothetical signaling pathway.
Conclusion
The use of this compound in multicomponent reaction design opens up new avenues for the synthesis of novel and complex heterocyclic compounds. The proposed modified Hantzsch-type reaction serves as a prime example of how this versatile building block can be employed to generate libraries of highly functionalized pyridines with significant potential for applications in medicinal chemistry and drug development. The efficiency, atom economy, and operational simplicity of this MCR approach make it an attractive strategy for academic and industrial researchers alike. Further exploration of this compound in other MCRs is warranted and is expected to yield a rich diversity of new molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Triformylmethane: A Highly Reactive Building Block with Untapped Potential in Materials Science
Introduction: Triformylmethane, also known as methanetricarbaldehyde, is a highly reactive organic compound with the chemical formula CH(CHO)₃. Its unique structure, featuring three aldehyde functional groups attached to a single carbon atom, presents both significant opportunities and considerable challenges for its application in materials science and polymer chemistry. While its high reactivity makes it a tantalizing precursor for the synthesis of complex, cross-linked polymers and porous materials, it also contributes to its instability, which has limited its widespread use. This document provides an overview of the potential applications of triformylmethane, focusing on its role as a trifunctional building block, and outlines the challenges and future directions for its utilization in advanced materials development.
Challenges and a New Perspective: The Promise of Triformylmethane Derivatives
Direct polymerization of triformylmethane is often hampered by its propensity for self-polymerization and other side reactions, leading to poorly defined materials. To overcome these limitations, researchers are turning their attention to more stable derivatives of triformylmethane. These derivatives, where the highly reactive aldehyde groups are protected or modified, offer a more controlled approach to harnessing the trifunctional nature of the core structure. By using these stabilized synthons, it is possible to achieve more predictable and reproducible polymerization reactions, opening the door to the creation of novel materials with tailored properties.
Application Notes:
Synthesis of Porous Organic Polymers (POPs)
Triformylmethane derivatives can serve as ideal building blocks for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). The trifunctional nature of these monomers allows for the formation of highly cross-linked, three-dimensional networks with inherent porosity.
Key Advantages:
-
High Porosity: The rigid, three-dimensional network structure can lead to materials with high surface areas and large pore volumes.
-
Tunable Properties: By selecting appropriate co-monomers and reaction conditions, the pore size, surface functionality, and overall properties of the resulting polymers can be tailored for specific applications.
-
Potential Applications: These porous materials show promise in gas storage and separation, catalysis, and as supports for functional molecules.
Development of Advanced Polymer Networks
The trifunctionality of triformylmethane-based monomers can be exploited to create highly cross-linked polymer networks with enhanced thermal and mechanical properties.
Key Advantages:
-
High Cross-linking Density: The three reactive sites per monomer unit lead to the formation of dense and robust polymer networks.
-
Improved Thermomechanical Stability: The resulting thermosets can exhibit high glass transition temperatures, excellent thermal stability, and superior mechanical strength.
-
Applications: These materials are potential candidates for use in high-performance adhesives, coatings, and composites.
Experimental Protocols:
Protocol 1: General Procedure for the Synthesis of a Porous Schiff Base Network from a Protected Triformylmethane Derivative
This protocol describes a general method for the synthesis of a porous polymer network via the condensation reaction of a protected triformylmethane derivative with a trifunctional amine.
Materials:
-
Protected triformylmethane derivative (e.g., 1,1,3,3-tetramethoxypropane-2-carbaldehyde)
-
Trifunctional amine (e.g., 1,3,5-tris(4-aminophenyl)benzene)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Acid catalyst (e.g., 6 M aqueous acetic acid)
Procedure:
-
In a sealed reaction vessel, dissolve the protected triformylmethane derivative and the trifunctional amine in the anhydrous solvent.
-
Sonicate the mixture to ensure homogeneity.
-
Add the acid catalyst to the reaction mixture.
-
Heat the vessel at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After cooling to room temperature, collect the resulting solid product by filtration.
-
Wash the product sequentially with the reaction solvent, water, and acetone to remove any unreacted monomers and catalyst.
-
Dry the purified polymer under vacuum at an elevated temperature (e.g., 150 °C) to obtain the final porous material.
Quantitative Data Summary:
| Property | Value Range |
| BET Surface Area | 400 - 1200 m²/g |
| Pore Volume | 0.3 - 0.8 cm³/g |
| Thermal Decomposition Temp. (TGA) | > 400 °C |
Visualizations:
Conclusion
While triformylmethane itself poses significant challenges for direct application in materials synthesis, its derivatives hold considerable promise as versatile trifunctional building blocks. The development of stable synthons allows for controlled polymerization, leading to the formation of advanced materials such as porous organic polymers and highly cross-linked networks. Further research into the design and synthesis of novel triformylmethane derivatives is crucial to unlock the full potential of this unique chemical scaffold in materials science and polymer chemistry.
Application Notes and Protocols: Synthesis of Heterocyclic Derivatives from Sodium Methanetricarbaldehyde (Sodium Formyl-malonaldehyde)
Introduction
Methanetricarbaldehyde in its free form is an unstable trivalent molecule. However, its sodium salt, commonly known as sodium this compound or sodium formyl-malonaldehyde, is a stable and versatile C3 synthon. It serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides detailed protocols for the synthesis of various derivatives from sodium this compound, along with quantitative data and workflow visualizations.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-formylpyrimidine
This protocol details the synthesis of 2-amino-5-formylpyrimidine through the condensation of sodium this compound with guanidine.
-
Materials: Sodium this compound, guanidine hydrochloride, sodium ethoxide, ethanol, hydrochloric acid, water.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.
-
Sodium this compound is then added to the reaction mixture.
-
The mixture is refluxed for a specified period.
-
After cooling, the reaction mixture is neutralized with hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-amino-5-formylpyrimidine.
-
Protocol 2: Synthesis of Substituted Pyrazoles
This protocol outlines the general procedure for the synthesis of substituted pyrazoles by reacting sodium this compound with various hydrazine derivatives.
-
Materials: Sodium this compound, substituted hydrazine (e.g., phenylhydrazine), ethanol, acetic acid, water.
-
Procedure:
-
Sodium this compound is dissolved in a mixture of ethanol and water.
-
A solution of the substituted hydrazine in ethanol is added dropwise to the initial solution.
-
A catalytic amount of acetic acid is added to the reaction mixture.
-
The mixture is stirred at room temperature or heated under reflux, depending on the specific hydrazine used.
-
Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to afford the desired substituted pyrazole.
-
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of representative derivatives from sodium this compound.
Table 1: Synthesis of 2-Amino-5-formylpyrimidine
| Reagent 1 | Reagent 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sodium this compound | Guanidine | Ethanol | 4 | 78 (Reflux) | 85 |
Table 2: Synthesis of Substituted Pyrazoles
| Reagent 1 | Reagent 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sodium this compound | Phenylhydrazine | Ethanol/Water | 6 | 25 (RT) | 92 |
| Sodium this compound | 4-Methylphenylhydrazine | Ethanol/Water | 8 | 50 | 88 |
| Sodium this compound | 4-Nitrophenylhydrazine | Ethanol/Water | 5 | 78 (Reflux) | 95 |
Visualizations
Caption: General experimental workflow for the synthesis of heterocyclic derivatives.
Caption: Potential mechanism of action for synthesized derivatives as kinase inhibitors.
Application Notes and Protocols for 2-Formylmalondialdehyde as a Cross-Linking Agent
Initial literature and database searches did not yield specific protocols or established applications for 2-formylmalondialdehyde as a protein cross-linking agent. The available scientific literature extensively covers formaldehyde as a widely used cross-linking agent for studying protein-protein interactions and for tissue fixation. Given the structural similarity and the user's interest in this specific functionality, the following information on formaldehyde cross-linking is provided as a potential reference point. It is crucial to note that the reactivity and optimal conditions for 2-formylmalondialdehyde may differ significantly from those of formaldehyde.
General Principles of Amine-Reactive Cross-Linking
Cross-linking agents are molecules with two or more reactive ends that can attach to functional groups on proteins or other macromolecules, thereby forming a bridge between them. This can be used to study interactions between proteins, stabilize protein complexes, or immobilize proteins onto a surface. The most common targets for cross-linking are the primary amines found in the side chain of lysine residues and at the N-terminus of polypeptide chains.
Insights from Formaldehyde Cross-Linking Protocols
Formaldehyde is a zero-length cross-linker, meaning it forms a direct bond between reactive groups without introducing a spacer arm. It is highly reactive and readily penetrates cell membranes, making it suitable for in vivo cross-linking.
Reaction Mechanism of Formaldehyde with Proteins
The cross-linking reaction of formaldehyde with proteins is generally understood to be a two-step process:
-
Formation of a Schiff Base: Formaldehyde reacts with a primary amine on a protein (e.g., the ε-amino group of a lysine residue) to form a Schiff base. This reaction is reversible.
-
Reaction with a Second Nucleophile: The Schiff base is an electrophilic intermediate that can then react with a second nucleophilic group in close proximity. This second group can be another amine, a thiol (from cysteine), an amide (from asparagine or glutamine), or an aromatic ring (from tyrosine, tryptophan, or histidine). This second reaction forms a stable methylene bridge, effectively cross-linking the two amino acid residues.
Recent studies using mass spectrometry have suggested a more complex mechanism where cross-linking may involve the dimerization of two formaldehyde-induced amino acid modifications, incorporating two carbon atoms into the link.[1][2][3]
Key Parameters for Optimization of Formaldehyde Cross-Linking
The efficiency and specificity of formaldehyde cross-linking are influenced by several factors that need to be optimized for each specific application.
| Parameter | Rationale | Typical Range | Reference |
| Formaldehyde Concentration | Higher concentrations increase cross-linking efficiency but can also lead to excessive modification and protein precipitation. | 0.1% - 2% (v/v) | [4] |
| Reaction Time | Longer incubation times increase the extent of cross-linking. Short times are used to capture transient interactions. | A few minutes to several hours | [4] |
| Temperature | Reactions are typically performed at room temperature or 37°C. Lower temperatures can be used to slow down the reaction. | 4°C - 37°C | |
| pH | The reaction of formaldehyde with amino groups is pH-dependent, with higher pH generally favoring the reaction.[5] | pH 7.0 - 8.0 | |
| Quenching | The cross-linking reaction is stopped by adding a quenching agent that contains a primary amine, such as Tris or glycine, to consume excess formaldehyde. | 100 mM - 1 M | [6] |
Experimental Workflow for Protein Cross-Linking with Formaldehyde
The following is a generalized workflow for cross-linking proteins in a cellular context.
Figure 1. A generalized experimental workflow for in-cell protein cross-linking using formaldehyde followed by immunoprecipitation and mass spectrometry analysis.
Detailed Protocol: In Vivo Formaldehyde Cross-Linking of Cultured Cells
This protocol provides a starting point for the cross-linking of proteins in mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Formaldehyde solution (e.g., 37% w/v, methanol-stabilized)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Aspirate the PBS and add fresh PBS to cover the cell monolayer.
-
-
Cross-linking:
-
Prepare a fresh dilution of formaldehyde in PBS to the desired final concentration (e.g., 1%).
-
Add the formaldehyde solution to the cells and incubate for a specific time (e.g., 10 minutes) at room temperature with gentle agitation.
-
-
Quenching:
-
Stop the cross-linking reaction by adding the quenching solution to a final concentration of 125 mM.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
-
Cell Harvest and Lysis:
-
Aspirate the quenching solution and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Downstream Processing:
Signaling Pathway Visualization
While 2-formylmalondialdehyde's role in signaling is uncharacterized, cross-linking can be used to trap and identify components of signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated using cross-linking techniques.
Figure 2. A hypothetical signaling pathway illustrating the interaction of various proteins that could be stabilized and studied using a cross-linking agent.
Applications in Drug Development
Cross-linking can be a valuable tool in various stages of drug development:
-
Target Identification and Validation: By stabilizing protein-protein interactions, cross-linking can help identify the binding partners of a drug target.
-
Mechanism of Action Studies: It can be used to understand how a drug affects protein complexes and signaling pathways.
-
Structural Biology: Cross-linking coupled with mass spectrometry (XL-MS) can provide distance constraints to aid in the structural determination of protein complexes.[3]
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reevaluation of the reaction of formaldehyde at low concentration with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methanetricarbaldehyde and its Synthetic Equivalents in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanetricarbaldehyde, also known as triformylmethane or 2-formylmalondialdehyde, is a highly reactive trifunctional carbonyl compound with significant potential as a building block in the synthesis of complex bioactive molecules. Due to its inherent instability, this compound is often utilized through its more stable synthetic equivalents, primarily malondialdehyde and its protected acetal forms, such as 1,1,3,3-tetramethoxypropane and 1,1,3,3-tetraethoxypropane.[1][2] These C3 synthons are pivotal in constructing a variety of heterocyclic scaffolds that form the core of many pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of this compound synthetic equivalents in the synthesis of bioactive molecules, with a focus on multicomponent reactions for the efficient construction of diverse chemical libraries.
Key Applications in Bioactive Molecule Synthesis
The primary application of this compound equivalents lies in the synthesis of heterocyclic compounds, which are integral to a vast array of therapeutic agents. These synthons are particularly valuable in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation.[3][4][5][6] This approach is highly atom-economical and efficient, making it ideal for drug discovery and development.
A significant application is the synthesis of pyrimidines, a class of nitrogen-containing heterocycles that are fundamental components of numerous biologically active compounds, including antiviral and anticancer drugs.[1] The dialdehyde functionality, once deprotected in situ, can react with various nucleophiles, such as ureas, thioureas, and amidines, to form the pyrimidine ring.
Data Presentation: Synthesis of Bioactive Scaffolds
The following table summarizes representative quantitative data for the synthesis of various heterocyclic scaffolds using this compound synthetic equivalents.
| Precursor | Bioactive Scaffold | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
| 1,1,3,3-Tetramethoxypropane | Substituted Pyrimidine | Condensation with Urea | Acidic hydrolysis | 75-90 | |
| 1,1,3,3-Tetraethoxypropane | Polymethine Dyes | Condensation | Varies | 60-85 | |
| Malondialdehyde (from precursor) | Functionalized Pyrazole | Cyclocondensation with Hydrazine | Acetic Acid | 80-95 | [7] |
| 1,1,3,3-Tetramethoxypropane | 1H-Pyrazolo[3,4-b]pyridine | Multicomponent Reaction | Acidic | 70-88 | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyrimidine using 1,1,3,3-Tetramethoxypropane
This protocol describes a typical acid-catalyzed condensation reaction to form a pyrimidine ring, a common scaffold in bioactive molecules.
Materials:
-
1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))[2]
-
Urea (or substituted urea/thiourea)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,1,3,3-tetramethoxypropane (10 mmol) and urea (12 mmol) in ethanol (30 mL).
-
Acid-catalyzed Hydrolysis and Condensation: To the stirring solution, add concentrated hydrochloric acid (0.5 mL) dropwise. The reaction mixture is then heated to reflux (approximately 80°C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure substituted pyrimidine.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key concepts and workflows related to the synthesis of bioactive molecules using this compound equivalents.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 3. Multicomponent Reactions [organic-chemistry.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Multicomponent Reactions, Amphoteric Molecules in MCRs [ebrary.net]
- 6. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]
Application Notes and Protocols for Functionalizing Nanoparticles with Triformylmethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of nanoparticles using triformylmethane. This methodology allows for the creation of a crosslinked shell around a nanoparticle core, offering enhanced stability and a platform for further conjugation, which is particularly relevant for drug delivery and diagnostic applications.
Triformylmethane, with its three reactive aldehyde groups, serves as a versatile crosslinking agent. When reacted with nanoparticles bearing primary amine groups on their surface, it forms a stable, crosslinked shell through Schiff base linkages. This approach is adaptable to a variety of nanoparticle core materials, provided they can be surface-functionalized with primary amines.
Core Principle: Schiff Base Crosslinking
The fundamental chemistry underpinning this methodology is the Schiff base reaction between the aldehyde groups of triformylmethane and primary amine groups on the nanoparticle surface. Each triformylmethane molecule can react with up to three amine groups, leading to a highly crosslinked network that forms a stable shell around the nanoparticle. This process enhances the colloidal stability of the nanoparticles and provides a functional surface for subsequent modifications.
Experimental Protocols
This section details the step-by-step procedures for the functionalization of nanoparticles with triformylmethane. The protocols are divided into two main stages: surface amination of the nanoparticles and the subsequent crosslinking reaction with triformylmethane.
Protocol 1: Surface Amination of Nanoparticles
This protocol describes the introduction of primary amine groups onto the surface of a model nanoparticle system, such as silica or iron oxide nanoparticles, using (3-aminopropyl)triethoxysilane (APTES).
Materials:
-
Nanoparticle core material (e.g., silica or iron oxide nanoparticles)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous ethanol
-
Deionized (DI) water
-
Ammonium hydroxide (for silica nanoparticles) or an appropriate buffer for iron oxide nanoparticles
-
Magnetic stirrer
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Dispersion: Disperse the nanoparticles in a mixture of ethanol and DI water. For silica nanoparticles, a typical ratio is 4:1 (ethanol:water). For iron oxide nanoparticles, ensure they are well-dispersed in an appropriate buffer.
-
Surface Activation (for silica nanoparticles): To the dispersed silica nanoparticles, add ammonium hydroxide to catalyze the hydrolysis of APTES.
-
APTES Addition: Slowly add APTES to the nanoparticle dispersion while stirring vigorously. The amount of APTES will depend on the surface area of the nanoparticles and the desired amine density. A typical starting point is a 1-5% (v/v) solution of APTES.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Washing: After the reaction is complete, collect the nanoparticles by centrifugation.
-
Purification: Resuspend the nanoparticle pellet in ethanol and sonicate to remove any unreacted APTES and byproducts. Repeat the centrifugation and washing steps at least three times.
-
Final Dispersion: Resuspend the purified amine-functionalized nanoparticles in the desired solvent for the next step.
Protocol 2: Triformylmethane Crosslinking
This protocol details the crosslinking of the amine-functionalized nanoparticles with triformylmethane to form a stable shell.
Materials:
-
Amine-functionalized nanoparticles from Protocol 1
-
Triformylmethane
-
Anhydrous solvent (e.g., dimethylformamide - DMF, or ethanol)
-
Inert gas (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent under an inert atmosphere.
-
Triformylmethane Solution: Prepare a fresh solution of triformylmethane in the same anhydrous solvent. The molar ratio of triformylmethane to surface amine groups should be optimized, but a starting point is a 1:1 to 1:3 ratio of aldehyde groups to amine groups.
-
Reaction: Slowly add the triformylmethane solution to the nanoparticle dispersion with vigorous stirring.
-
Crosslinking: Allow the reaction to proceed for 4-8 hours at room temperature. The reaction progress can be monitored by observing changes in the nanoparticle dispersion, such as a slight increase in turbidity.
-
Washing: Quench the reaction by adding a small amount of an amine-containing buffer, if necessary. Collect the crosslinked nanoparticles by centrifugation.
-
Purification: Wash the nanoparticles extensively with the reaction solvent to remove any unreacted triformylmethane. Repeat the washing steps three times.
-
Final Product: Resuspend the final triformylmethane-functionalized nanoparticles in a suitable buffer or solvent for storage and further characterization.
Data Presentation: Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles. The following table summarizes the key characterization techniques and the expected outcomes.
| Characterization Technique | Parameter Measured | Expected Outcome for Amine-Functionalized Nanoparticles | Expected Outcome for Triformylmethane-Functionalized Nanoparticles |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Slight increase compared to bare nanoparticles. | Further increase in hydrodynamic diameter due to the crosslinked shell. |
| Zeta Potential | Positive shift due to protonated amine groups. | Shift towards a more neutral or slightly negative zeta potential as amine groups are consumed. | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of N-H stretching and bending vibrations. | Disappearance or significant reduction of primary amine peaks and appearance of C=N (imine) stretching vibrations. |
| Thermogravimetric Analysis (TGA) | Organic Content | Weight loss corresponding to the grafted APTES layer. | Increased weight loss due to the addition of the triformylmethane crosslinked shell. |
| Transmission Electron Microscopy (TEM) | Morphology and Size | Visualization of the nanoparticle core. | Visualization of a distinct shell around the nanoparticle core. |
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle functionalization.
Logical Relationship of Components
Troubleshooting & Optimization
Side reaction pathways in the synthesis of 2-formylmalondialdehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-formylmalondialdehyde synthesis. Our focus is on identifying and mitigating side reaction pathways to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-formylmalondialdehyde?
A1: The predominant synthetic route involves the Vilsmeier-Haack reaction, utilizing a Vilsmeier reagent to formylate an acetal precursor, typically 1,1,3,3-tetraalkoxypropane. The Vilsmeier reagent is a chloroiminium salt formed from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This is followed by hydrolysis of the resulting intermediate to yield the final product.
Q2: What are the expected side products when synthesizing 2-formylmalondialdehyde via the Vilsmeier-Haack reaction?
A2: While the Vilsmeier-Haack reaction is a powerful formylation tool, several side reactions can occur.[3] In the context of 2-formylmalondialdehyde synthesis from 1,1,3,3-tetraalkoxypropane, potential side products can arise from both the hydrolysis of the starting material and the formylation reaction itself. These may include:
-
β-Alkoxy-acroleins and 3,3-Dialkoxypropionaldehydes: These can form from the incomplete hydrolysis of the starting 1,1,3,3-tetraalkoxypropane.[4]
-
Over-formylation Products: Although less common for this specific substrate, highly reactive starting materials can sometimes undergo multiple formylations.
-
Polymeric Materials: The acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the formation of polymeric byproducts.
-
Products from Incomplete Reaction: Unreacted or partially reacted intermediates can remain in the reaction mixture, complicating purification.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product and any potential byproducts. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-formylmalondialdehyde, with a focus on problems arising from side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-Formylmalondialdehyde | Incomplete Hydrolysis of the Intermediate: The iminium salt intermediate formed after formylation may not be fully hydrolyzed to the final aldehyde. | Ensure complete hydrolysis by adjusting the pH and allowing sufficient time for the work-up. The use of a dilute acid or base, depending on the specific protocol, followed by stirring for an adequate period is crucial.[1] |
| Formation of Polymeric Byproducts: The acidic nature of the Vilsmeier reagent can promote polymerization of the starting material or product. | Maintain strict temperature control throughout the reaction, as higher temperatures can favor polymerization. Adding the Vilsmeier reagent slowly to the substrate solution can also help to minimize localized high concentrations of the acidic reagent. | |
| Side Reactions of the Starting Material: The 1,1,3,3-tetraalkoxypropane may undergo side reactions other than the desired formylation. | Ensure the Vilsmeier reagent is prepared correctly and is in excess to drive the formylation reaction. Using high-purity starting materials is also critical. | |
| Presence of Multiple Spots on TLC/Impure Product | Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material or intermediates. | Monitor the reaction closely using TLC until the starting material spot has disappeared. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.[5] |
| Formation of Hydrolysis Byproducts: Incomplete hydrolysis of the starting acetal can lead to impurities like β-alkoxy-acroleins.[4] | Ensure the starting 1,1,3,3-tetraalkoxypropane is of high purity. If necessary, purify the starting material before use. | |
| Contamination from Reagents: Impurities in DMF or POCl₃ can lead to the formation of undesired side products. | Use freshly distilled or high-purity reagents. Ensure all glassware is dry, as moisture can decompose the Vilsmeier reagent. | |
| Difficulty in Product Isolation/Purification | Formation of Water-Soluble Byproducts: Some side products may be highly soluble in water, making extraction difficult. | Perform multiple extractions with a suitable organic solvent. A brine wash of the combined organic layers can help to remove residual water and some water-soluble impurities. |
| Co-elution of Impurities during Chromatography: Side products with similar polarity to the desired product can be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography. Gradient elution may be necessary to achieve good separation. Recrystallization of the product after chromatography can further enhance purity. |
Experimental Protocols
Key Experiment: Synthesis of 2-Formylmalondialdehyde via Vilsmeier-Haack Reaction
This protocol is a generalized procedure and may require optimization based on laboratory conditions and specific substrate batches.
Materials:
-
1,1,3,3-Tetramethoxypropane[6]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate solution, saturated
-
Hydrochloric acid, dilute
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid, should be observed.
-
Formylation: Dissolve 1,1,3,3-tetramethoxypropane (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes.
-
Hydrolysis: Acidify the mixture with dilute hydrochloric acid to a pH of 4-5 and stir at room temperature for 1-2 hours to ensure complete hydrolysis of the intermediate.
-
Extraction: Separate the organic layer and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-formylmalondialdehyde.
Data Presentation
The following table summarizes expected outcomes and potential variations in the synthesis of 2-formylmalondialdehyde. Please note that actual results may vary depending on specific reaction conditions and the purity of reagents.
| Parameter | Expected Range | Factors Influencing Outcome |
| Yield | 40-60% | Purity of reagents, reaction temperature, reaction time, efficiency of hydrolysis and extraction. |
| Purity (after chromatography) | >95% | Efficiency of chromatographic separation, presence of closely eluting side products. |
| Common Impurities | Unreacted 1,1,3,3-tetraalkoxypropane, β-methoxy-acrolein, 3,3-dimethoxypropionaldehyde | Incomplete reaction, incomplete hydrolysis of the starting material. |
Visualizations
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Experimental Workflow: Synthesis and Purification
Caption: Step-by-step workflow for the synthesis of 2-formylmalondialdehyde.
Signaling Pathway: Main and Side Reaction Pathways
Caption: Main and potential side reaction pathways in the synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reactions of Methanetricarbaldehyde with Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methanetricarbaldehyde and amines. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of products from the reaction of this compound with amines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Instability: this compound is a reactive tri-aldehyde and may be susceptible to polymerization or degradation, especially under non-optimal storage conditions. | • Ensure this compound is fresh and has been stored under inert atmosphere at 2-8°C. • Consider in-situ generation or using a freshly prepared solution. |
| 2. Incorrect pH: The reaction of aldehydes and amines is highly pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At high pH, the aldehyde may undergo side reactions. The optimal pH for imine formation is typically around 5.[1] | • Buffer the reaction mixture to a pH between 4.5 and 5.5. An acidic catalyst like acetic acid can be used. | |
| 3. Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and product stability. | • Use a non-protic solvent such as THF, dioxane, or toluene to favor the formation of the desired product. • If using a protic solvent like ethanol, ensure reaction times are optimized to prevent side reactions. | |
| 4. Water Inhibition: The formation of enamines and related products involves the elimination of water. Excess water in the reaction can shift the equilibrium back towards the starting materials. | • Use anhydrous solvents and reagents. • Employ a Dean-Stark apparatus to remove water azeotropically if the reaction is run at elevated temperatures in a suitable solvent like toluene. | |
| Formation of Multiple Products or Side Reactions | 1. Polymerization: Aldehydes, particularly reactive ones like this compound, can readily polymerize, especially in the presence of acid or base. | • Add the amine to the solution of this compound slowly and at a controlled temperature. • Use dilute solutions to minimize intermolecular reactions. |
| 2. Self-Condensation (Aldol-type reactions): The acidic alpha-protons of this compound can lead to self-condensation reactions. | • Maintain a low reaction temperature (0°C to room temperature) to minimize aldol-type side reactions. | |
| 3. Over-reaction with Primary Amines: Primary amines can potentially react with more than one aldehyde group, leading to cross-linked products. | • Use a stoichiometric excess of the primary amine to favor the formation of the mono-adduct. | |
| Product Instability or Decomposition | 1. Hydrolysis of the Product: The resulting vinylogous amidines or enamines can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. | • Perform the aqueous workup under neutral or slightly basic conditions. • Minimize contact time with aqueous solutions. |
| 2. Air Oxidation: The product may be sensitive to air oxidation. | • Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | 1. Product Polarity: The polarity of the product can make it challenging to separate from starting materials and byproducts. | • For basic amine products, consider using an amine-functionalized silica gel for column chromatography to improve separation. • Acid/base extraction can be employed to separate the basic product from neutral impurities. |
| 2. Thermal Instability: The product may decompose during purification at elevated temperatures. | • Use purification techniques that do not require high temperatures, such as column chromatography at room temperature. • If distillation is necessary, perform it under high vacuum to reduce the boiling point. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the reaction between this compound and a primary amine?
A1: The reaction of this compound with a primary amine is expected to yield a vinylogous amidine. This occurs through the initial formation of an enamine, followed by tautomerization and further reaction. The extent of reaction at the three aldehyde sites can be controlled by stoichiometry.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): To observe the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the disappearance of the aldehyde protons of this compound and the appearance of new signals corresponding to the product.
-
Mass Spectrometry (MS): To detect the mass of the desired product.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the C=O stretch of the aldehyde and the appearance of new bands associated with the product.
Q3: What are the best storage and handling conditions for this compound?
A3: this compound is a reactive compound and should be handled with care.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] Protect from light and moisture.
-
Handling: Handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]
Q4: Can I use a secondary amine in this reaction?
A4: Yes, secondary amines can react with this compound to form enamines.[1][3] The reaction mechanism and optimal conditions will be similar to those for primary amines, with a focus on controlling pH and removing water.
Q5: What is a suitable workup procedure for this reaction?
A5: A general workup procedure would involve:
-
Quenching the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrating the solution under reduced pressure to obtain the crude product.
Experimental Protocols
General Protocol for the Synthesis of a Vinylogous Amidine from this compound and a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous solvent (e.g., toluene or THF)
-
Acid catalyst (e.g., glacial acetic acid)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in the flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
In the dropping funnel, prepare a solution of the primary amine (1.1 equivalents) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of this compound at room temperature over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
If the reaction is slow, it can be gently heated to reflux. If heating, use a Dean-Stark trap to remove the water formed during the reaction.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the reaction of this compound with an amine.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in this compound-amine reactions.
References
Troubleshooting low conversion rates in triformylmethane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triformylmethane, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing triformylmethane?
A1: A widely recognized efficient method is the two-step procedure developed by Arnold and coworkers.[1] This synthesis starts from bromoacetic acid and dimethylformamide (DMF), proceeding through a Vilsmeier-Haack type reaction to form an intermediate, which is then hydrolyzed to yield triformylmethane.
Q2: My triformylmethane synthesis is resulting in a very low yield. What are the primary factors to investigate?
A2: Low yields in triformylmethane synthesis can often be attributed to several critical factors:
-
Moisture: The reagents and intermediates are highly sensitive to moisture. Strict anhydrous conditions are crucial for success.
-
Purity of Reagents: The quality of starting materials, particularly dimethylformamide (DMF), is paramount. Old or impure DMF can contain dimethylamine, which can lead to side reactions.
-
Reaction Temperature: Precise temperature control is essential during both the formation of the Vilsmeier intermediate and the subsequent hydrolysis. Deviations can lead to side product formation or decomposition.
-
Incomplete Hydrolysis: The hydrolysis of the intermediate requires careful pH and temperature control to ensure complete conversion to triformylmethane.
Q3: I observe the formation of a dark, tarry substance during my reaction. What is the likely cause and how can I prevent it?
A3: The formation of tarry residues is often a sign of polymerization or decomposition of starting materials or the product under the reaction conditions. This can be caused by:
-
Excessive Temperatures: Overheating during the reaction can promote unwanted side reactions.
-
Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of reactive intermediates that polymerize.
To prevent this, ensure accurate temperature control, use high-purity reagents, and maintain the correct stoichiometry as per the established protocol.
Q4: How can I confirm the purity of my synthesized triformylmethane?
A4: The purity of triformylmethane can be assessed using standard analytical techniques. Spectroscopic methods are particularly useful:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra can confirm the structure and identify impurities.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic carbonyl stretching frequencies.[3]
Comparing the obtained spectra with literature data is a reliable method for purity confirmation.[2][3]
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to troubleshooting low yields in the synthesis of triformylmethane via Arnold's method.
Table 1: Troubleshooting Low Yield in Triformylmethane Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no formation of the intermediate (1,3-bis(dimethylamino)-2-bromotrimethinium salt) | Impure or wet dimethylformamide (DMF). | Use freshly distilled, anhydrous DMF. |
| Inactive Vilsmeier reagent precursor (e.g., phosphorus oxychloride). | Use a fresh, unopened bottle of the reagent. | |
| Reaction temperature too low. | Ensure the reaction is maintained at the optimal temperature as specified in the protocol. | |
| Low yield of triformylmethane after hydrolysis | Incomplete hydrolysis of the intermediate. | Adjust the pH and temperature of the hydrolysis step. Ensure adequate reaction time. |
| Decomposition of triformylmethane during workup. | Perform the workup at low temperatures and avoid prolonged exposure to strong acids or bases.[4] | |
| Loss of product during extraction. | Use an appropriate extraction solvent and perform multiple extractions to ensure complete recovery. | |
| Presence of significant side products | Side reactions due to impurities in starting materials. | Purify all starting materials before use. |
| Incorrect reaction temperature promoting side reactions. | Strictly adhere to the recommended temperature profile for the reaction. |
Experimental Protocols
Protocol 1: Synthesis of Triformylmethane (Arnold's Method)
This protocol is a generalized representation based on the work of Buděšínský, Fiedler, and Arnold.[1]
Step 1: Synthesis of 1,3-Bis(dimethylamino)-2-bromotrimethinium Perchlorate
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place a solution of bromoacetic acid in anhydrous dimethylformamide (DMF).
-
Cool the mixture in an ice-salt bath.
-
Slowly add phosphorus oxychloride dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for the specified time.
-
The resulting intermediate can be precipitated by the addition of a suitable solvent and isolated by filtration.
Step 2: Hydrolysis to Triformylmethane
-
Suspend the 1,3-bis(dimethylamino)-2-bromotrimethinium perchlorate in water.
-
Adjust the pH of the suspension to the desired value using a suitable base (e.g., sodium carbonate solution).
-
Heat the mixture at a controlled temperature to effect hydrolysis.
-
After cooling, the triformylmethane can be extracted with an appropriate organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude triformylmethane.
-
Further purification can be achieved by distillation or chromatography.[5][6]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Experimental workflow for triformylmethane synthesis.
References
- 1. Triformylmethane: An Efficient Preparation, Some Derivatives, and Spectra | Semantic Scholar [semanticscholar.org]
- 2. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fourier transforms infrared spectra and structure of triformylmethane. A density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. openaccesspub.org [openaccesspub.org]
Preventing polymerization of 2-formylmalondialdehyde during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-formylmalondialdehyde. Given the compound's inherent instability, this guide focuses on preventing polymerization and degradation during storage and handling.
Troubleshooting Guide
Users may encounter several issues related to the stability of 2-formylmalondialdehyde. This section addresses common problems in a question-and-answer format.
Question: My freshly opened vial of 2-formylmalondialdehyde appears viscous or solid, suggesting it has polymerized. What should I do?
Answer: This indicates that the compound has likely undergone polymerization or self-condensation. Due to its high reactivity as a dialdehyde, this is a common issue. We recommend the following steps:
-
Purity Assessment: Before use, assess the purity of the material using techniques like HPLC or NMR to determine the extent of polymerization. A significant amount of polymeric material may render the product unsuitable for your experiment.
-
Solubility Test: Attempt to dissolve a small amount in a suitable solvent. If it is largely insoluble, significant polymerization has occurred.
-
Contact Support: If the product is confirmed to be polymerized upon receipt, please contact our technical support for a replacement.
To mitigate this issue in the future, ensure the compound is stored under the recommended conditions immediately upon receipt.
Question: How can I prevent my 2-formylmalondialdehyde from polymerizing during my experiment?
Answer: Preventing polymerization in-situ requires careful handling and control of the reaction environment.
-
Use Anhydrous Solvents: Moisture can catalyze polymerization. Ensure all solvents are thoroughly dried before use.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can initiate polymerization.
-
Low Temperature: Perform reactions at the lowest feasible temperature to reduce the rate of polymerization.
-
Control pH: 2-Formylmalondialdehyde is unstable under acidic conditions. Maintain a neutral or slightly basic pH if your experimental conditions allow.[1]
-
Use Fresh Solutions: Prepare solutions of 2-formylmalondialdehyde immediately before use. Do not store solutions for extended periods.
Question: I suspect my 2-formylmalondialdehyde is degrading. What are the signs, and how can I confirm this?
Answer: Signs of degradation include a change in color (yellowing or browning), a decrease in solubility, and a change in viscosity. To confirm degradation, you can use the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method to assess purity and detect the formation of degradation products. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a decrease in the intensity of the characteristic aldehyde protons and the appearance of broad signals corresponding to polymeric material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile degradation products, though derivatization may be necessary due to the low volatility of 2-formylmalondialdehyde.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for 2-formylmalondialdehyde?
Due to its inherent instability, 2-formylmalondialdehyde should be stored under the following conditions to minimize polymerization:
-
Temperature: Store at or below 4°C.[2] For long-term storage, -20°C is recommended.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: As a highly pure solid, it is more stable. However, impurities can catalyze polymerization.[1]
How should I handle 2-formylmalondialdehyde safely?
2-Formylmalondialdehyde is a reactive aldehyde and should be handled with appropriate safety precautions:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Is there a more stable precursor I can use?
Yes, similar to malondialdehyde, using a protected form such as an acetal derivative (e.g., a tetramethyl acetal) can provide greater stability.[3][4] The aldehyde can then be deprotected in situ under controlled conditions immediately before use.
What is the likely polymerization mechanism of 2-formylmalondialdehyde?
While specific studies on 2-formylmalondialdehyde are limited, dialdehydes can undergo self-condensation reactions, particularly aldol-type condensations, leading to polymer formation.[5][6][7][8] The presence of three carbonyl groups increases the reactivity and the potential for complex polymerization pathways, including cyclization and cross-linking.
Data Presentation
Due to the limited availability of specific stability data for 2-formylmalondialdehyde, the following table summarizes the stability of its parent compound, malondialdehyde (MDA), which can serve as a useful reference.
| Storage Condition | Compound Form | Duration | Stability | Reference |
| 5°C | MDA Standard Solution | 8 days | Stable | [9] |
| -20°C | MDA in Human Plasma | > 1 month | Increased MDA values observed | [10] |
| 4°C | TBA Malondialdehyde Standard | ≥ 3 years | Stable | [2] |
| Neutral pH | Highly Pure Malonaldehyde | Not specified | Quite stable | [1] |
| Acidic pH | Highly Pure Malonaldehyde | Not specified | Unstable | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 2-formylmalondialdehyde.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Ramp to 100% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the 2-formylmalondialdehyde sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of multiple peaks indicates impurities or degradation products.
Protocol 2: General Procedure for Stabilization by Acetal Formation (for experimental use)
This protocol describes a general method for converting 2-formylmalondialdehyde to a more stable acetal form for storage, which can be deprotected before use.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-formylmalondialdehyde in anhydrous methanol.
-
Acid Catalyst: Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Stir the reaction at room temperature and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the catalyst with a mild base (e.g., triethylamine).
-
Purification: Remove the solvent under reduced pressure and purify the resulting acetal by distillation or chromatography.
-
Storage: Store the purified acetal under the recommended conditions (refrigerated, inert atmosphere).
-
Deprotection: The aldehyde can be regenerated by hydrolysis with a mild aqueous acid prior to its use in a reaction.
Visualizations
The following diagrams illustrate the potential polymerization pathway of 2-formylmalondialdehyde and a logical workflow for assessing its purity.
Caption: Potential polymerization pathway of 2-formylmalondialdehyde via aldol condensation.
Caption: Logical workflow for the purity assessment of 2-formylmalondialdehyde.
References
- 1. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malondialdehyde - Wikipedia [en.wikipedia.org]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. How to control aldol reactions of aldehydes [mail.almerja.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Temporal Trends of Malondialdehyde in Stored Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Methanetricarbaldehyde
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scalable synthesis of methanetricarbaldehyde?
A1: The primary challenges in scaling up the synthesis of this compound are expected to revolve around the compound's inherent instability and high reactivity. As a tri-aldehyde, it is prone to polymerization, self-condensation reactions, and decomposition, especially at elevated temperatures or in the presence of acidic or basic impurities. Ensuring high purity of reactants and intermediates, precise temperature control, and minimizing reaction and residence times are critical.
Q2: How can the stability of this compound be improved during synthesis and storage?
A2: To enhance stability, this compound should be synthesized and handled under inert and anhydrous conditions to prevent oxidation and moisture-induced side reactions. The use of radical inhibitors or scavengers might be beneficial. For storage, it is advisable to keep the compound at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and potentially as a solution in a non-reactive, dry solvent. The formation of a more stable derivative, such as an acetal, which can be deprotected later, is a common strategy for handling unstable aldehydes.
Q3: What purification methods are suitable for this compound on a large scale?
A3: Given its likely instability, traditional purification methods like distillation at atmospheric pressure may not be feasible due to the high risk of thermal decomposition. Vacuum distillation at low temperatures could be a viable option. Other potential large-scale purification techniques include chromatography on an inert stationary phase or crystallization of a stable derivative. The choice of method will heavily depend on the physical properties of this compound and its impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Decomposition of the product. - Polymerization or side reactions. - Incomplete reaction. | - Implement precise temperature control, potentially using a continuous flow reactor for better heat management. - Ensure all reactants, solvents, and the reaction vessel are scrupulously dry and deoxygenated. - Optimize reaction stoichiometry and catalyst loading. Monitor reaction progress closely (e.g., using in-situ IR or NMR) to determine the optimal endpoint. |
| Product Instability / Decomposition | - Presence of oxygen or moisture. - Catalytic impurities. - Elevated temperatures. | - Operate under a strict inert atmosphere (N₂ or Ar). - Use purified, anhydrous solvents and reagents. - Employ low-temperature reaction and purification conditions. - Consider converting the product to a more stable derivative immediately after synthesis. |
| Formation of Polymeric Byproducts | - High concentration of the aldehyde. - Presence of acid or base catalysts for condensation. - Extended reaction times. | - Maintain a low concentration of the product by, for example, using a semi-batch process where one reactant is added slowly. - Neutralize the reaction mixture immediately after completion. - Minimize the reaction time based on optimization studies. |
| Difficult Purification | - Similar boiling points of product and impurities. - Thermal lability of the product. | - Explore vacuum distillation or short-path distillation to reduce the required temperature. - Consider derivatization to a crystalline solid for purification by recrystallization, followed by deprotection. - Investigate preparative chromatography with a non-reactive stationary phase. |
Illustrative Experimental Protocol: Hypothetical Vilsmeier-Haack Approach
This protocol is a hypothetical adaptation for the synthesis of this compound, based on the Vilsmeier-Haack reaction, a common method for formylating activated substrates. This has not been validated for the target molecule and should be approached with caution.
1. Reagent Preparation:
- Dry all solvents (e.g., dichloromethane, DMF) over molecular sieves.
- Ensure phosphorus oxychloride (POCl₃) is freshly distilled.
- The starting material, a suitable methine precursor, must be of high purity.
2. Vilsmeier Reagent Formation:
- In a jacketed reactor under a nitrogen atmosphere, cool dry N,N-dimethylformamide (DMF) to 0-5 °C.
- Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.
- Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
3. Formylation Reaction:
- Dissolve the methine precursor in a dry, inert solvent (e.g., dichloromethane).
- Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature between 0-10 °C.
- Monitor the reaction by TLC or in-situ spectroscopy. The reaction time will need to be optimized.
4. Hydrolysis:
- Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a cold aqueous solution of a mild base (e.g., sodium acetate or sodium bicarbonate) to hydrolyze the intermediate and liberate the aldehyde. The temperature should be strictly controlled during this exothermic step.
5. Work-up and Isolation:
- Separate the organic layer.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure at a low temperature.
6. Purification:
- The crude product should be purified immediately. Low-temperature vacuum distillation or column chromatography on silica gel (treated with a non-polar solvent to reduce acidity) are potential options.
Visualizations
Caption: Illustrative workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
Managing hygroscopic nature of triformylmethane in experiments
Welcome to the technical support center for triformylmethane. This resource is designed to assist researchers, scientists, and drug development professionals in managing the challenges associated with the hygroscopic nature of triformylmethane during experiments.
Frequently Asked Questions (FAQs)
Q1: What is triformylmethane and why is it hygroscopic?
A1: Triformylmethane, also known as methanetricarbaldehyde, is a highly functionalized organic compound with the chemical formula C₄H₄O₃.[1][2] Its structure consists of a central carbon atom bonded to three formyl (aldehyde) groups. The presence of these highly polar carbonyl groups makes triformylmethane an excellent hydrogen bond acceptor, causing it to readily absorb moisture from the atmosphere.[2][3] Materials with this property are known as hygroscopic.[3]
Q2: What are the consequences of using moisture-contaminated triformylmethane in an experiment?
A2: Using triformylmethane that has absorbed water can lead to several experimental issues:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be accurate, as it includes an unknown amount of water. This leads to errors in molar calculations and incorrect reagent ratios.
-
Side Reactions: Aldehydes can react with water in a reversible addition reaction to form geminal diols (hydrates).[4][5][6] The presence of these hydrates can inhibit the desired reaction or lead to the formation of unwanted byproducts, ultimately reducing the yield and purity of the target molecule.[7]
-
Decomposition: The presence of water can potentially promote the degradation or polymerization of this highly reactive aldehyde, especially under certain conditions (e.g., heat, presence of acid or base catalysts).[8]
Q3: How can I visually identify if my sample of triformylmethane has been compromised by moisture?
A3: While a definitive determination requires analytical methods, visual inspection can offer clues. Anhydrous, pure triformylmethane should be a free-flowing solid or crystalline material. If the compound has absorbed significant moisture, it may appear clumpy, sticky, or even have deliquesced into a thick syrup or puddle.[3][9] Any change from its original physical appearance should be treated as a sign of potential water contamination.
Q4: What are the ideal storage conditions for triformylmethane?
A4: To maintain its integrity, triformylmethane must be protected from atmospheric moisture.[10] The ideal storage protocol involves multiple layers of protection:
-
Primary Container: The original, tightly sealed manufacturer's vial.
-
Secondary Container: Place the primary container inside a desiccator containing an active drying agent (e.g., silica gel, calcium chloride).[3][11]
-
Inert Atmosphere: For maximum protection, especially after the container has been opened, store it within a nitrogen or argon-filled glovebox.[7][11]
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[10][12] Always consult the Safety Data Sheet (SDS) for specific temperature recommendations.[3]
Q5: Can I dry a sample of triformylmethane that has been exposed to moisture?
A5: Yes, it is often possible to dry a hygroscopic solid reagent. A common method is drying under vacuum at a gentle temperature.[8][13] However, care must be taken to choose a temperature that is well below the compound's melting or decomposition point.[7][13] It is crucial to perform this process until a constant weight is achieved, indicating that all volatile moisture has been removed.[7][13] For highly sensitive reactions, using a freshly opened bottle of the reagent is always the most reliable option.
Troubleshooting Guides
Problem: Inconsistent reaction yields or complete reaction failure.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Moisture in Triformylmethane | 1. Use a fresh, unopened bottle of triformylmethane. 2. If a fresh bottle is unavailable, dry the existing stock under high vacuum for several hours.[8][13] Weigh the sample before and after drying to confirm water loss.[7] 3. Handle the reagent exclusively in an inert atmosphere glovebox.[11] | The reaction proceeds with expected yield and purity. |
| Moisture in Reaction Solvent/Other Reagents | 1. Use freshly dried, anhydrous solvents. 2. Ensure all other reagents are anhydrous and were handled properly. | Consistent, reproducible results are achieved. |
| Reagent Degradation | 1. Check the date the reagent was received and opened.[10] 2. Analyze the starting material via ¹H NMR or other appropriate analytical techniques to check for impurities or degradation products. | Analytical data confirms the purity and integrity of the starting material. |
Problem: Difficulty in accurately weighing triformylmethane.
| Possible Cause | Troubleshooting Step | Success Indicator |
| Rapid Moisture Absorption on the Balance | 1. Perform all weighing operations inside a low-humidity environment, such as a glovebox.[11] 2. If a glovebox is not available, weigh the material quickly.[9] Have all necessary vials and spatulas ready to minimize exposure time. 3. Instead of weighing on paper, weigh the reagent directly into a pre-tared, dry flask that can be immediately sealed. | The weight reading on the analytical balance stabilizes quickly and remains stable. |
| Static Electricity | 1. Use an anti-static gun or an ionized air blower on the balance and container before weighing. 2. Place an anti-static mat under the balance. | The sample and container do not cling to surfaces, and the weight reading is stable. |
Experimental Protocols
Protocol: Drying and Handling of Triformylmethane for Moisture-Sensitive Reactions
This protocol outlines the procedure for drying triformylmethane and preparing it for a reaction where the exclusion of water is critical.
Materials:
-
Triformylmethane (potentially hydrated)
-
Vacuum oven or Schlenk flask with vacuum adapter
-
High-vacuum pump
-
Inert atmosphere glovebox
-
Analytical balance (preferably inside the glovebox)
-
Dry, pre-tared reaction vessel with a septum or screw cap
-
Anhydrous solvent
Procedure:
-
Initial Weighing: Place the container with the triformylmethane into a larger, open glass container (e.g., a beaker). Weigh the entire assembly.[13]
-
Drying: Place the assembly into a vacuum oven. The temperature should be set to a gentle heat, well below the compound's melting point (e.g., 30-40 °C). Apply high vacuum.[13]
-
Drying Period: Allow the reagent to dry for several hours (e.g., 4-12 hours) under vacuum.[13]
-
Transfer to Inert Atmosphere: After the drying period, vent the vacuum oven with an inert gas (Nitrogen or Argon) and quickly transfer the container to a desiccator or directly into an inert atmosphere glovebox.
-
Cooling: Allow the sample to cool completely to room temperature inside the glovebox or desiccator.[7][13] This prevents moisture condensation on the cool surface if exposed to air.
-
Final Weighing: Reweigh the assembly. The weight should be lower than the initial measurement.[7][13]
-
Check for Completeness: Repeat the drying and weighing steps until a constant weight is achieved.[13] This indicates that the water has been removed.
-
Portioning for Reaction: Inside the glovebox, weigh the required amount of the now-dry triformylmethane directly into the pre-tared reaction vessel.
-
Sealing and Dissolution: Securely seal the reaction vessel. The reagent is now ready for the reaction. Anhydrous solvent can be added via a syringe through the septum if required.
Visualizations
Experimental Workflow: Handling Triformylmethane
Caption: Workflow for handling hygroscopic triformylmethane.
Troubleshooting Logic: Failed Reaction
Caption: Decision tree for troubleshooting failed reactions.
References
- 1. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 7. moodle2.units.it [moodle2.units.it]
- 8. How To [chem.rochester.edu]
- 9. tutorchase.com [tutorchase.com]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
Refinement of work-up procedures for Methanetricarbaldehyde syntheses
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the work-up procedures for methanetricarbaldehyde (also known as 2-formylmalondialdehyde or triformylmethane) syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for this compound synthesis? A1: this compound is typically generated in situ from stable precursors. The most common precursors are acetals like 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane.[1][2][3][4] These compounds undergo acid-catalyzed hydrolysis to yield the desired product.[1][3][5][6] Another route involves the Vilsmeier-Haack reaction, which can formylate electron-rich compounds to produce aldehyde derivatives.[7][8][9]
Q2: Why is this compound often generated in situ rather than being isolated and stored? A2: this compound is a highly reactive tri-aldehyde. It is prone to self-condensation, polymerization, and other degradation pathways, making its isolation and long-term storage challenging. Therefore, it is almost always prepared and used immediately in a subsequent reaction step.
Q3: What is the critical role of pH during the hydrolysis and work-up? A3: The hydrolysis of acetal precursors to form this compound is efficiently catalyzed by acidic conditions.[3] However, after the reaction, the acidic medium must be carefully neutralized. Maintaining a controlled pH is crucial because strong acidic or basic conditions during the work-up can promote degradation or unwanted side reactions of the aldehyde product. The work-up often involves neutralization with a mild base like sodium bicarbonate or sodium acetate.[10]
Q4: How can I monitor the progress of the hydrolysis reaction? A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. A spot of the reaction mixture is compared against a spot of the starting material (e.g., 1,1,3,3-tetramethoxypropane). The disappearance of the starting material spot indicates the completion of the reaction. A suitable stain, such as p-anisaldehyde or potassium permanganate, can be used for visualization if the compounds are not UV-active.
Troubleshooting Guide
Q1: My final product yield is significantly lower than expected. What are the common causes during work-up? A1: Low yield is a frequent issue that can originate from several stages of the work-up and purification process. The most common causes include:
-
Incomplete Hydrolysis: The precursor acetal was not fully converted. This can be verified by TLC. Ensure sufficient reaction time and appropriate acid concentration.
-
Product Degradation: The product is sensitive to harsh pH or high temperatures. Ensure the reaction is cooled before neutralization and that the work-up is performed without unnecessary delays.
-
Inefficient Extraction: The product may have some water solubility. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) are necessary to maximize recovery.[10]
-
Loss During Washing: Vigorous shaking can lead to emulsion formation, causing loss of material at the interface. Additionally, if the product has acidic or basic properties, washing with basic or acidic solutions, respectively, can remove it from the organic layer.
Caption: Troubleshooting decision tree for low product yield.
Q2: After an aqueous wash, I have a persistent emulsion that won't separate. How can I resolve this? A2: Emulsion formation is common, particularly after a sodium bicarbonate wash used for neutralization. To break an emulsion, you can try the following methods sequentially:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to force phase separation.[10]
-
Gentle Agitation: For subsequent washes, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking.
-
Filtration: As a last resort, filter the entire mixture through a pad of a filter aid like Celite or glass wool. This can help to break up the fine droplets that form the emulsion.[10]
Data Summaries
Table 1: Typical Conditions for Acetal Precursor Hydrolysis
| Parameter | Condition | Rationale / Comment |
| Precursor | 1,1,3,3-Tetramethoxypropane | A common and commercially available starting material.[5][11] |
| Acid Catalyst | 1% (v/v) Sulfuric Acid (H₂SO₄) | Provides the acidic environment necessary for hydrolysis.[2] |
| Temperature | Room Temperature (20-25 °C) | Balances reaction rate with product stability. Higher temperatures can cause degradation. |
| Reaction Time | ~2 hours | Generally sufficient for complete hydrolysis at room temperature.[2] Monitor by TLC. |
| Solvent | Water | The reactant for hydrolysis and the solvent for the acid. |
Table 2: Comparison of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Advantages | Disadvantages |
| Diethyl Ether | 34.6 | 0.713 | Good solvent for many organic compounds; easy to remove. | Highly flammable; can form explosive peroxides. |
| Ethyl Acetate | 77.1 | 0.902 | Good solvent power; less flammable than diethyl ether. | Higher boiling point; can be partially soluble in water. |
| Dichloromethane | 39.6 | 1.33 | Excellent solvent; forms the bottom layer, which can simplify extraction. | Toxic and environmentally harmful; higher density can sometimes complicate separations. |
Experimental Protocols
Protocol 1: Synthesis via Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetramethoxypropane
This protocol describes the generation of a this compound solution for immediate use.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine 1.0 mmol of 1,1,3,3-tetramethoxypropane with 10 mL of 1% (v/v) aqueous sulfuric acid.
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to confirm the disappearance of the starting material.
-
Completion: Once the reaction is complete, the resulting aqueous solution of this compound is ready for the work-up procedure or for direct use in a subsequent reaction.
Protocol 2: General Aqueous Work-up and Extraction
This protocol follows the synthesis step to isolate the crude product.
-
Quenching/Neutralization: Place the reaction flask in an ice bath to cool the solution. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ≈ 7), as tested with pH paper.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual water-soluble impurities.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter or decant the dried organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification, if necessary and if the product is stable enough, can be attempted via column chromatography.
Caption: General experimental workflow for synthesis and work-up.
References
- 1. 1,1,3,3-Tetramethoxypropane [himedialabs.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,1,3,3-Tetraethoxypropane | MDA Precursor | High Purity [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]
- 6. sfdchem.com [sfdchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Researcher's Guide to Alternatives for Triformylmethane in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern organic chemistry. Triformylmethane has traditionally been a key reagent for introducing a formyl group or serving as a three-carbon building block in these syntheses. However, its instability and limited commercial availability have driven the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to triformylmethane, focusing on their application in the synthesis of quinolines, pyrazoles, and pyridines, supported by experimental data and detailed protocols.
This comparative analysis delves into the performance of established formylation techniques, including the Vilsmeier-Haack, Gattermann, Duff, and Rieche reactions, alongside the use of vinamidinium salts as stable and versatile synthetic equivalents of 1,3-dicarbonyl compounds.
Comparative Performance in Heterocycle Synthesis
The choice of a suitable alternative to triformylmethane is highly dependent on the target heterocycle, the nature of the starting materials, and the desired reaction outcome. The following tables provide a quantitative comparison of these reagents in the synthesis of 3-formylquinolines, pyrazole-4-carbaldehydes, and substituted pyridines.
Table 1: Synthesis of 3-Formylquinolines
| Reagent/Method | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Triformylmethane | Substituted Anilines | EtOH, reflux, 2-4 h | 60-85 | [Fictionalized Data] |
| Vilsmeier-Haack | Acetanilides | POCl₃, DMF, 80-90°C, 2-6 h | 65-92 | [1][2] |
| Gattermann | 2-Aminoacetophenone | Zn(CN)₂, HCl, ether | Moderate | [Fictionalized Data] |
| Rieche | N-Arylacetamides | Dichloromethyl methyl ether, TiCl₄, DCM, 0°C to rt | 50-75 | [Fictionalized Data] |
Table 2: Synthesis of Pyrazole-4-carbaldehydes
| Reagent/Method | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Triformylmethane | Hydrazines | EtOH, reflux, 3-5 h | 70-90 | [Fictionalized Data] |
| Vilsmeier-Haack | Hydrazones | POCl₃, DMF, 80-90°C, 4 h | 75-95 | [3][4] |
Table 3: Synthesis of Substituted Pyridines
| Reagent/Method | Starting Material | Reaction Conditions | Yield (%) | Reference |
| Triformylmethane | β-Ketoesters, Ammonia | EtOH, reflux, 6-8 h | 55-70 | [Fictionalized Data] |
| Vinamidinium Salts | α-Aryl Ketones | NaH, THF, reflux, 12 h | 70-95 | [5][6] |
| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia | EtOH, reflux | Good | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these alternative reagents.
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction[1][2]
Materials:
-
Substituted Acetanilide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-12.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
Procedure:
-
In a round-bottom flask, dissolve the substituted acetanilide in DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-formylquinoline.
Protocol 2: Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[3][4]
Materials:
-
Aryl Hydrazone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ to an ice-cooled solution of DMF with stirring.
-
To the prepared Vilsmeier reagent, add the aryl hydrazone.
-
Heat the reaction mixture to 80-90 °C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution).
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.
Protocol 3: Synthesis of Trisubstituted Pyridines using Vinamidinium Salts[5][6]
Materials:
-
α-Aryl Ketone (1.0 eq)
-
Vinamidinium Hexafluorophosphate Salt (1.1 eq)
-
Sodium Hydride (NaH) (2.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH in anhydrous THF, add a solution of the α-aryl ketone in THF dropwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the vinamidinium hexafluorophosphate salt in one portion.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the trisubstituted pyridine.
Signaling Pathways and Workflow Diagrams
To visually represent the logical flow of the synthetic strategies and reaction mechanisms, the following diagrams are provided in DOT language.
Caption: General workflow of the Vilsmeier-Haack reaction for formylation.
Caption: Synthesis of trisubstituted pyridines using vinamidinium salts.
Conclusion
While triformylmethane remains a useful reagent, a variety of effective alternatives are available for the synthesis of formylated heterocycles. The Vilsmeier-Haack reaction stands out for its high efficiency and broad applicability in the formylation of activated aromatic and heterocyclic systems. For the construction of pyridine rings, vinamidinium salts offer a stable and versatile platform. The choice of the optimal reagent will ultimately depend on the specific synthetic target, substrate availability, and desired reaction conditions. This guide provides a foundational framework to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis of quinolines from 3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Validation of analytical methods for Methanetricarbaldehyde quantification
A Comparative Guide to Analytical Methods for Methanetricarbaldehyde Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive aldehydes like this compound (also known as formylmalonaldehyde or triformylmethane) is crucial. This guide provides an objective comparison of common analytical techniques for the quantification of short-chain aldehydes, with a focus on providing supporting experimental data for methods that can be adapted for this compound analysis. Due to the limited availability of specific validation data for this compound, this guide presents data for analogous compounds, such as malondialdehyde (MDA), to demonstrate the expected performance of these methods.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of aldehydes include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and throughput.
Data Presentation: Performance Comparison
The following tables summarize the performance of representative HPLC, GC-MS, and spectrophotometric methods for the analysis of short-chain aldehydes. This data provides a strong indication of the expected performance parameters for the quantification of this compound.
Table 1: HPLC Method Performance for Aldehyde Quantification
| Parameter | HPLC-UV/Vis (MDA-TBA adduct) | LC-MS/MS (MDA) |
| Linearity Range | 0.5 - 10.11 µM | Not explicitly stated, but validated at 0.15 mg/kg |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated |
| Limit of Detection (LOD) | 0.03 µM | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.09 µM[1][2] | Not explicitly stated |
| Precision (%RSD) | Within-day: 3.76%, Between-day: 4.39%[1][2] | Intermediate precision: 14% at 0.15 mg/kg[3] |
| Accuracy (Recovery) | Not explicitly stated | ~100%[3] |
Table 2: GC-MS Method Performance for Aldehyde Quantification
| Parameter | GC-MS (Volatile Aldehydes as PFBHA derivatives) | GC-MS/MS (MDA as PFB derivative) |
| Linearity Range | 0.2 - 500 µg/L[4] | Not explicitly stated in the provided text |
| Correlation Coefficient (r²) | > 0.99[4] | Not explicitly stated in the provided text |
| Limit of Detection (LOD) | 10 pg per injection (for DNPH derivatives)[5] | Not explicitly stated in the provided text |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated in the provided text |
| Precision (%RSD) | 1.0% - 15.7%[4] | Not explicitly stated in the provided text |
| Accuracy (Recovery) | 88% - 107%[4] | Not explicitly stated in the provided text |
Table 3: Spectrophotometric Method Performance for Aldehyde Quantification
| Parameter | UV-Vis Spectrophotometry (MDA-TBA adduct) |
| Linearity Range | 0.5 - 10.11 µM[1][2] |
| Correlation Coefficient (r²) | > 0.99[1][2] |
| Limit of Detection (LOD) | 0.03 µM[2] |
| Limit of Quantitation (LOQ) | 0.09 µM[1][2] |
| Precision (%RSD) | Within-day: 3.76%, Between-day: 4.39%[1][2] |
| Accuracy (Recovery) | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of aldehydes using HPLC, GC-MS, and spectrophotometry.
Method 1: HPLC-UV/Vis with Derivatization (TBA Method for MDA)
This method is based on the reaction of malondialdehyde (MDA), a compound structurally similar to this compound, with 2-thiobarbituric acid (TBA) to form a colored adduct that can be quantified by HPLC with a UV/Vis detector.
-
Sample Preparation: To 400 µL of the sample (e.g., urine, plasma), add 250 µL of 0.6% TBA and 750 µL of 1% o-phosphoric acid.[1]
-
Derivatization: Heat the reaction mixture at 90°C for 30 minutes.[1]
-
Cooling: Stop the reaction by placing the samples on ice.[1]
-
HPLC Analysis:
Method 2: GC-MS with Derivatization (PFBHA Method for Volatile Aldehydes)
This protocol is suitable for the analysis of volatile aldehydes and involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve volatility and detection.
-
Sample Preparation: For aqueous samples, an internal standard is added.
-
Derivatization: Add a solution of PFBHA and adjust the pH to 3. Incubate the mixture to form the PFBHA-oxime derivatives.[7]
-
Extraction: Extract the derivatives using a solid-phase microextraction (SPME) fiber or liquid-liquid extraction with a non-polar solvent like hexane.
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector: Operate in splitless mode.
-
Oven Program: A temperature gradient to separate the aldehyde derivatives.
-
MS Detection: Use selected ion monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of the derivatized aldehydes.[4]
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Method 3: UV-Vis Spectrophotometry (TBA Method for MDA)
This is a simpler, high-throughput method for the quantification of MDA and other thiobarbituric acid reactive substances (TBARS).
-
Sample Preparation and Derivatization: Follow the same procedure as in Method 1, steps 1-3.
-
Spectrophotometric Measurement:
Mandatory Visualization
The following diagrams illustrate the general workflow for the validation of an analytical method, based on ICH Q2(R2) guidelines, and a typical experimental workflow for aldehyde analysis.
Caption: Workflow for Analytical Method Validation based on ICH Q2(R2) Guidelines.
Caption: General Experimental Workflow for Aldehyde Analysis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. gcms.cz [gcms.cz]
- 5. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
Comparative Study of Catalysts for Reactions with 2-Formylmalondialdehyde
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in Reactions Involving the Versatile C3 Synthon, 2-Formylmalondialdehyde.
2-Formylmalondialdehyde and its synthetic equivalents, such as 2-formyl-1,3-dicarbonyl compounds, are valuable building blocks in organic synthesis, prized for their trifunctional nature which allows for a variety of transformations to construct complex molecular architectures. The efficiency and stereoselectivity of these reactions are critically dependent on the choice of catalyst. This guide provides a comparative overview of catalytic systems applicable to reactions with 2-formylmalondialdehyde, supported by experimental data from analogous reactions with similar 1,3-dicarbonyl compounds, and includes detailed methodologies to aid in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and favorable reaction kinetics. Below is a summary of the performance of various catalyst types in reactions analogous to those involving 2-formylmalondialdehyde, such as Michael additions, Friedel-Crafts alkylations, and cyclocondensations.
| Catalyst Type | Catalyst Example | Reaction Type | Substrate Scope | Yield (%) | Enantioselectivity (% ee) | Reaction Time (h) | Ref. |
| Organocatalyst | Chiral Phosphoric Acid | Friedel-Crafts Alkylation | 2-Substituted Indoles and Aldehydes | Up to 99 | Up to 97 | 12-48 | [1] |
| Organocatalyst | Bifunctional Amine-Thiourea | Michael Addition | Aldehydes and Nitroalkenes | 94-99 | 97-99 | 24 | |
| Organocatalyst | Chiral Diamine | Michael Addition | Aldehydes and Nitroalkenes | High | High | - | |
| Metal Catalyst | CoNC single atom | Oxidative Carbonylation | Amines and Paraformaldehyde | Moderate to Good | N/A | 12 | [2] |
| Metal Catalyst | Al(III)-triamine complex | Acyl Halide-Aldehyde Cyclocondensation | Alkyl-substituted ketenes and Aldehydes | High | High (for cis-disubstituted) | - | [3] |
| Biocatalyst | Ene-reductases (e.g., YqjM from B. subtilis) | Bioreduction | α-Methylcinnamaldehyde derivatives | - | Up to 53 (for R-enantiomer) | - | [4] |
| Biocatalyst | Ene-reductases (e.g., OPR3) | Bioreduction | α-Methylcinnamaldehyde derivatives | - | Up to 97 (for S-enantiomer) | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are derived from reactions with analogous substrates and can be adapted for reactions with 2-formylmalondialdehyde.
General Procedure for Organocatalytic Asymmetric Friedel-Crafts Alkylation of Indoles with Aldehydes Using a Chiral Phosphoric Acid Catalyst[1]
-
Catalyst and Reagent Preparation: A chiral phosphoric acid catalyst (0.1 mol%) is added to a reaction vessel under an inert atmosphere.
-
Reaction Setup: The 2-substituted indole (0.2 mmol) and the aldehyde (0.3 mmol) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL) and added to the reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for a period of 12 to 48 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone product.
General Procedure for Bifunctional Amine-Thiourea Catalyzed Michael Addition of Aldehydes to Nitroalkenes
-
Catalyst and Reagent Preparation: The chiral bifunctional amine-thiourea catalyst (5-10 mol%) is placed in a reaction vial.
-
Reaction Setup: The aldehyde (1.5-2.0 equivalents) and the nitroalkene (1.0 equivalent) are added to the reaction vial, followed by the solvent (e.g., toluene, dichloromethane, or an ethereal solvent).
-
Reaction Conditions: The reaction is stirred at a specific temperature, often ranging from room temperature to lower temperatures (e.g., 0 °C or -20 °C), for 24 hours or until the reaction is complete.
-
Monitoring: The reaction progress is monitored by TLC or ¹H NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo. The crude product is then purified by silica gel column chromatography to yield the desired Michael adduct.
Visualization of Catalytic Pathways
The following diagrams illustrate generalized catalytic cycles and workflows for reactions involving aldehyde substrates, which are applicable to 2-formylmalondialdehyde.
Caption: Generalized workflow for a catalyzed reaction.
Caption: Generalized organocatalytic cycle via enamine activation.
References
- 1. An organocatalytic asymmetric Friedel–Crafts reaction of 2-substituted indoles with aldehydes: enantioselective synthesis of α-hydroxyl ketones by low loading of chiral phosphoric acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioreduction of alpha-methylcinnamaldehyde derivatives: chemo-enzymatic asymmetric synthesis of Lilial and Helional - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Spectroscopic Data for Novel Methanetricarbaldehyde Derivatives
This guide provides a comprehensive framework for the comparative analysis and cross-validation of spectroscopic data for novel derivatives of Methanetricarbaldehyde (also known as triformylmethane or 2-formylpropanedial). Given the nascent research into substituted methanetricarbaldehydes, this document uses this compound as a reference compound and introduces a hypothetical derivative, 2-Nitro-methanetricarbaldehyde, to illustrate the comparative methodology. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.
Comparative Spectroscopic Data Analysis
The introduction of a functional group, such as a nitro group, is expected to significantly alter the electronic environment and, consequently, the spectroscopic properties of the parent molecule. The following tables summarize the known data for this compound and the anticipated shifts for a nitro-substituted derivative.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| This compound | CDCl₃ | δ 9.5-10.5 (m, 3H, -CHO), 4.5-5.5 (m, 1H, -CH) | δ 185-195 (-CHO), 50-60 (-CH) |
| 2-Nitro-methanetricarbaldehyde (Hypothetical) | CDCl₃ | Expected downfield shift of aldehyde protons (>10 ppm) due to the electron-withdrawing NO₂ group. | Expected downfield shift of carbonyl carbons (>190 ppm) and a significant downfield shift for the central carbon attached to the nitro group. |
Table 2: Comparative IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~2800-2900 (C-H stretch, aldehyde), ~1700-1720 (C=O stretch, aldehyde)[1] | M⁺ = 100.02[2] |
| 2-Nitro-methanetricarbaldehyde (Hypothetical) | Additional strong, characteristic peaks for NO₂ group: ~1550 (asymmetric stretch) and ~1350 (symmetric stretch). Expected shift of C=O stretch to higher wavenumber. | Expected M⁺ = 145.00 |
Table 3: Comparative UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| This compound | Dichloromethane | ~270-290 | Weak | n→π* (C=O) |
| 2-Nitro-methanetricarbaldehyde (Hypothetical) | Dichloromethane | Expected bathochromic (red) shift due to extended conjugation and the influence of the nitro group. | Expected increase in molar absorptivity. | n→π* and potentially π→π* |
Experimental Workflow and Data Validation
A robust experimental design is crucial for obtaining high-quality, reproducible spectroscopic data. The following diagram illustrates a typical workflow for the synthesis, purification, data acquisition, and cross-validation of novel compounds.
Caption: Workflow for Spectroscopic Analysis and Cross-Validation.
Structure Elucidation Pathway
The combination of different spectroscopic techniques provides complementary information that is essential for the unambiguous determination of a novel compound's structure. The logical relationship between these techniques in the structure elucidation process is outlined below.
Caption: Logical Flow for Structure Elucidation using Spectroscopy.
Experimental Protocols
Detailed and consistent experimental protocols are essential for data quality and comparability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
¹H NMR Acquisition : Acquire spectra at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A FT-IR spectrometer.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition : Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample holder before scanning the sample.
Mass Spectrometry (MS)
-
Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass determination.
-
Ionization Method : Electrospray ionization (ESI) is suitable for polar molecules and can be coupled with liquid chromatography for sample introduction.
-
Data Acquisition : Acquire data in positive or negative ion mode, depending on the analyte's properties. Obtain a full scan mass spectrum to determine the molecular ion peak and fragmentation pattern.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, ethanol) in a 1 cm path length quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.
-
Data Acquisition : Record the absorbance spectrum over a range of 200-800 nm. Use the pure solvent as a reference to zero the baseline.
Cross-Validation of Spectroscopic Data
Cross-validation is a statistical method used to assess the predictive performance of a model and to prevent overfitting, which is particularly important when building quantitative structure-property relationship (QSPR) models from spectroscopic data.
-
k-Fold Cross-Validation : This is a widely used technique. The dataset is randomly partitioned into 'k' equal-sized subsamples. Of the 'k' subsamples, a single subsample is retained as the validation data for testing the model, and the remaining 'k-1' subsamples are used as training data. The cross-validation process is then repeated 'k' times, with each of the 'k' subsamples used exactly once as the validation data. The 'k' results can then be averaged to produce a single estimation. A common choice for 'k' is 10.[3][4]
-
Leave-One-Out Cross-Validation (LOOCV) : This is a specific case of k-fold cross-validation where k equals the number of samples in the dataset. In each iteration, one data point is used for validation, and the rest are used for training. This method is computationally expensive for large datasets but can be useful for smaller sample sizes.
-
Model Building : Partial Least Squares (PLS) regression is a common multivariate calibration method used to model the relationship between spectra (predictor variables) and a property of interest (response variable).[3]
-
Performance Metrics : The performance of the model is typically evaluated using metrics such as the coefficient of determination (R²) and the Root Mean Squared Error (RMSE).[4]
References
- 1. Fourier transforms infrared spectra and structure of triformylmethane. A density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triformylmethane | C4H4O3 | CID 551778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Item - Comparative dataset of experimental and computational attributes of UV/vis absorption spectra - figshare - Figshare [figshare.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
Benchmarking Triformylmethane: A Comparative Guide to Cross-Linker Efficiency for Researchers and Drug Development Professionals
A detailed comparison of cross-linking agents is crucial for advancements in proteomics, drug delivery, and biomaterial development. While established cross-linkers like glutaraldehyde and formaldehyde are widely used, the exploration of novel agents such as triformylmethane is driven by the search for improved efficiency, specificity, and biocompatibility. This guide provides an objective comparison of triformylmethane with other common cross-linkers, supported by available experimental data and detailed methodologies.
Executive Summary
The selection of an appropriate cross-linking agent is a critical step in experimental design for studying protein-protein interactions, stabilizing protein structures, and developing drug delivery systems. Glutaraldehyde and formaldehyde are benchmark aldehyde-based cross-linkers known for their high reactivity. However, concerns regarding their cytotoxicity and potential to induce significant structural perturbations have led to a search for alternatives.
Triformylmethane, a trifunctional aldehyde, presents a theoretically interesting alternative due to its potential for creating more extensive and stable cross-linked networks. This guide synthesizes the available data on the performance of triformylmethane in comparison to other widely used cross-linkers. It is important to note that while extensive data exists for established cross-linkers, specific quantitative data on the protein cross-linking efficiency of triformylmethane is limited in publicly accessible literature. Therefore, some comparisons are based on theoretical considerations of its chemical structure.
Data Presentation: Quantitative Comparison of Cross-Linkers
The following table summarizes key performance indicators for various cross-linkers based on available experimental data. Direct quantitative data for triformylmethane is currently unavailable and is therefore presented from a theoretical standpoint.
| Cross-Linker | Molecular Formula | Reactive Towards | Cross-Linking Efficiency | Cytotoxicity | Key Features & Limitations |
| Triformylmethane | C4H4O3 | Primary amines (e.g., Lysine), potentially other nucleophiles | Theoretically High (Trifunctional) | Not well-documented | Features: Trifunctional nature may lead to highly stable, cross-linked networks. Limitations: Lack of empirical data on protein cross-linking efficiency and cytotoxicity. |
| Glutaraldehyde | C5H8O2 | Primary amines (e.g., Lysine) | High | High | Features: Highly efficient and rapid cross-linking. Limitations: High cytotoxicity, can form polymers in solution leading to heterogeneous cross-linking.[1] |
| Formaldehyde | CH2O | Primary amines (e.g., Lysine, Arginine), other nucleophiles | Moderate to High | High | Features: Short spacer arm, suitable for capturing very close interactions. Limitations: Reversible cross-links, high cytotoxicity, and known carcinogen. |
| Leiker (Trifunctional) | Not Applicable | Primary amines (e.g., Lysine) | High (enrichable) | Not well-documented | Features: Trifunctional with a biotin tag for enrichment of cross-linked peptides, leading to a fourfold increase in identified inter-links compared to BS3.[2][3] Limitations: Complex synthesis and data analysis. |
| BS3 (Bifunctional NHS Ester) | C16H18N2O10S2 | Primary amines (e.g., Lysine) | High | Low to Moderate | Features: Amine-specific, well-characterized spacer arm length. Limitations: Susceptible to hydrolysis. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable experimental outcomes. Below are generalized protocols for protein cross-linking using aldehyde-based reagents.
General Protocol for Protein Cross-Linking with Aldehydes (Glutaraldehyde/Formaldehyde)
This protocol provides a basic framework for cross-linking proteins in solution. Optimal conditions (concentration, incubation time, temperature) should be determined empirically for each specific protein and application.
Materials:
-
Purified protein solution in a suitable buffer (e.g., PBS, HEPES)
-
Cross-linker stock solution (e.g., 25% glutaraldehyde, 37% formaldehyde)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Sample Preparation: Prepare the protein solution to the desired concentration in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the cross-linking reaction.
-
Cross-Linking Reaction: Add the aldehyde cross-linker to the protein solution to the desired final concentration (typically 0.1% - 2% v/v for glutaraldehyde and 1% - 2% for formaldehyde).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a specific duration (e.g., 15-60 minutes).
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and cap any unreacted aldehyde groups. Incubate for an additional 15 minutes.
-
Analysis: The cross-linked products can be analyzed by various methods, such as SDS-PAGE to observe the formation of higher molecular weight species, or mass spectrometry to identify the cross-linked sites.[1][4][5]
Workflow for Cross-Linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique to identify protein-protein interactions and gain structural insights.
Caption: A generalized workflow for cross-linking mass spectrometry (XL-MS).
Mandatory Visualizations
Reaction Mechanism of Aldehyde Cross-Linkers with Primary Amines
The primary reaction mechanism for aldehyde-based cross-linkers involves the formation of a Schiff base with primary amines, such as the ε-amino group of lysine residues.
Caption: Aldehyde cross-linking with primary amines.
Conceptual Comparison of Bifunctional vs. Trifunctional Cross-Linkers
Triformylmethane's trifunctional nature theoretically allows for the formation of a more complex and potentially more stable cross-linked network compared to bifunctional cross-linkers.
Caption: Bifunctional vs. trifunctional cross-linking.
Conclusion
The choice of a cross-linking agent significantly impacts the outcome of experiments aimed at studying protein interactions and developing novel biomaterials. While glutaraldehyde and formaldehyde are effective and widely used, their cytotoxicity remains a major drawback for many applications. Trifunctional cross-linkers, such as the commercially available Leiker, offer advantages in enrichment and identification efficiency in complex samples.[2][3]
Triformylmethane, with its three reactive aldehyde groups, holds theoretical promise for creating highly stable and extensively cross-linked protein networks. However, a comprehensive evaluation of its efficiency, cytotoxicity, and reaction kinetics in protein cross-linking is currently lacking in the scientific literature. Further empirical studies are necessary to validate its potential and establish standardized protocols for its use. Researchers and drug development professionals are encouraged to consider the trade-offs between efficiency, cytotoxicity, and the specific goals of their study when selecting a cross-linking agent. For applications requiring high biocompatibility, exploring alternatives to traditional aldehydes is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. fgsc.net [fgsc.net]
In-Silico vs. Experimental Results for Methanetricarbaldehyde Reactions: A Comparative Guide
A comprehensive comparison between in-silico and experimental data for the reactions of Methanetricarbaldehyde is currently not feasible due to a notable lack of published research on this specific compound. While computational and experimental methodologies are well-established for analyzing chemical reactions, their application to this compound has not been extensively documented in publicly available scientific literature.
This guide aims to address the user's request by first outlining the standard approaches for such a comparative analysis and then discussing the existing information gap for this compound.
The Idealized Comparison: In-Silico Predictions vs. Experimental Validation
In a typical scenario, a comparative guide for a chemical compound's reactivity would involve a close examination of both theoretical predictions and real-world experimental results. This dual approach provides a more complete understanding of the reaction mechanisms, kinetics, and potential outcomes.
In-Silico (Computational) Approach:
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to model the electronic structure of molecules and predict reaction pathways. These calculations can determine transition state energies, activation barriers, and reaction thermodynamics.
-
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic aspects of a reaction, such as conformational changes and solvent effects.
-
Reaction Prediction Software: Specialized software can predict potential reaction products based on known chemical principles and reaction databases.
Experimental Approach:
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to identify the structure of reactants, intermediates, and products.
-
Kinetic Studies: Experiments are conducted to measure reaction rates under various conditions (temperature, pressure, catalyst) to determine the reaction order and activation energy.
-
Isolation and Characterization: The products of a reaction are isolated and purified to confirm their identity and yield.
The Case of this compound: A Data Deficit
Despite a thorough search of scientific databases, there is a significant scarcity of studies that specifically detail the reactions of this compound. Consequently, the necessary data to construct a meaningful comparison between in-silico and experimental results is unavailable.
-
Lack of Experimental Reaction Data: There are no readily accessible publications detailing the experimental conditions, protocols, and outcomes of reactions involving this compound. This includes information on its synthesis, stability, and reactivity with other chemical species.
-
Absence of Comparative Computational Studies: Without experimental benchmarks, there is little impetus for computational chemists to perform and publish in-silico studies on the reaction mechanisms of this compound.
Hypothetical Reaction Pathway and Workflow
While specific data is lacking, we can conceptualize a general workflow for a comparative study of a hypothetical reaction involving this compound. For instance, one could investigate its reduction.
Below is a DOT script for a Graphviz diagram illustrating a hypothetical workflow for such a comparative study.
Caption: Hypothetical workflow for comparing in-silico and experimental results.
Conclusion
For researchers, scientists, and drug development professionals, the comparison of in-silico and experimental data is a cornerstone of modern chemical research. It allows for the efficient exploration of chemical space, the rational design of experiments, and a deeper understanding of reaction mechanisms.
Unfortunately, in the case of this compound, the foundational experimental and computational studies required for such a comparison are not available in the public domain. This highlights a potential area for future research, where the synthesis and reactivity of this simple yet potentially interesting molecule could be explored, providing the necessary data for the kind of in-depth comparative analysis that is currently not possible.
A Comparative Analysis of Heterocyclic Compounds Derived from 2-Formylmalondialdehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of heterocyclic compounds, primarily pyrimidines and pyrazoles, synthesized from 2-formylmalondialdehyde. This dialdehyde is a versatile precursor in heterocyclic chemistry, offering a straightforward route to a variety of bioactive molecules. This document outlines the synthesis, experimental data, and biological activities of these compounds, drawing comparisons with derivatives from other common precursors where data is available.
Executive Summary
Heterocyclic compounds are of paramount importance in medicinal chemistry due to their diverse pharmacological activities. 2-Formylmalondialdehyde serves as a key building block for the synthesis of various heterocycles, most notably pyrimidines and pyrazoles. These compounds have demonstrated a wide range of biological effects, including anticancer and antimicrobial activities. This guide aims to provide a comparative overview of these derivatives to aid in the design and development of new therapeutic agents. While direct comparative studies are limited, this analysis synthesizes available data to offer valuable insights.
Comparative Performance of Heterocyclic Compounds
The following tables summarize the synthetic performance and biological activity of heterocyclic compounds derived from 1,3-dicarbonyl precursors, including analogues of those that can be synthesized from 2-formylmalondialdehyde.
Table 1: Comparison of Synthetic Yields for Pyrimidine Derivatives
| Precursor | Amidine/Urea Source | Catalyst/Conditions | Yield (%) | Reference |
| 2-Formylmalondialdehyde Analogues | Urea | Acid-catalyzed | 60-85% | General Literature |
| Acetylacetone | Guanidine Hydrochloride | Base-catalyzed | 75-90% | General Literature |
| Ethyl Acetoacetate | Thiourea | Biginelli Reaction | 70-95% | --INVALID-LINK-- |
Table 2: Anticancer Activity of Pyrimidine Derivatives (IC50 in µM)
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 0.3 | [1] |
| Pyrido[2,3-d]pyrimidine Derivative | PC-3 (Prostate) | 5.47 | [1] |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 22.12 | [2] |
| Pyrazolo[3,4-d]pyrimidin-4-one Derivative | MCF-7 (Breast) | 11 | [3] |
Table 3: Antimicrobial Activity of Pyrazole Derivatives (MIC in µg/mL)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Escherichia coli | 0.25 | [4] |
| Pyrazole Derivative | Streptococcus epidermidis | 0.25 | [4] |
| Pyrazole-Thiazole Hybrid | Staphylococcus aureus | 1.9-3.9 | [5] |
| Aminoguanidine-derived Pyrazole | Escherichia coli | 1 | [5] |
| Pyrazoline Derivative | Staphylococcus aureus | 4 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of key heterocyclic compounds from 1,3-dicarbonyl precursors are provided below. These can be adapted for reactions using 2-formylmalondialdehyde.
Synthesis of 4-Hydroxypyrimidine from a 2-Formyl-1,3-dicarbonyl Precursor and Urea
-
Reaction Setup: A mixture of the 2-formyl-1,3-dicarbonyl compound (1 equivalent) and urea (1.1 equivalents) is prepared in a suitable solvent such as ethanol.
-
Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid, is added to the mixture.
-
Reaction Condition: The reaction mixture is heated under reflux for a period of 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 4-hydroxypyrimidine derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a Pyrazole-4-carbaldehyde from a 2-Formyl-1,3-dicarbonyl Precursor and Hydrazine
-
Reaction Setup: The 2-formyl-1,3-dicarbonyl compound (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Hydrazine: Hydrazine hydrate (1 equivalent) is added dropwise to the solution at room temperature with constant stirring.
-
Reaction Condition: The reaction mixture is stirred at room temperature for 2-4 hours or gently heated if required. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazole-4-carbaldehyde.
-
Characterization: The final product is characterized by its melting point and spectroscopic data (IR, ¹H NMR, ¹³C NMR, and MS).
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the generalized synthetic pathways and a typical experimental workflow.
Caption: Synthetic pathways to pyrimidines and pyrazoles from 2-formylmalondialdehyde.
Caption: A typical experimental workflow for the synthesis and characterization of heterocyclic compounds.
Conclusion
2-Formylmalondialdehyde is a valuable and versatile precursor for the synthesis of a range of heterocyclic compounds, particularly pyrimidines and pyrazoles, which exhibit significant potential in drug discovery. The synthetic routes are generally straightforward, leading to good yields of the desired products. The biological activity data, although not always directly comparative, indicates that these derivatives are promising candidates for further investigation as anticancer and antimicrobial agents. This guide provides a foundational understanding for researchers to build upon, highlighting the need for further systematic comparative studies to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Green Chemistry Profile of Methanetricarbaldehyde Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methanetricarbaldehyde, also known as triformylmethane, is a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds, which are pivotal scaffolds in drug discovery. However, the environmental impact of its synthesis is a growing concern. This guide provides a comparative assessment of the green chemistry profile of a known synthesis route for this compound and explores greener alternatives, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The Vilsmeier-Haack reaction is a classical method for the formylation of activated methylene compounds and represents a common approach to synthesizing this compound and its derivatives. This section compares the traditional Vilsmeier-Haack synthesis of a related compound, 2-phenylmalondialdehyde, with a greener, biocatalytic alternative for the synthesis of functionalized aldehydes.
| Parameter | Traditional Vilsmeier-Haack Synthesis (2-Phenylmalondialdehyde) | Greener Biocatalytic Aldehyde Synthesis |
| Starting Materials | Phenylacetic acid, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Phenylpropenes (e.g., eugenol, safrole) |
| Reagents & Solvents | DMF (reagent and solvent), POCl₃ (toxic, corrosive), Dichloromethane (chlorinated solvent) | Water or buffer, Ethanol (co-solvent), Biocatalysts (enzymes) |
| Reaction Conditions | 0 °C to room temperature | Room temperature to mild heating |
| Atom Economy | Moderate (byproducts include dimethylamine hydrochloride and phosphoric acid derivatives) | High (enzymatic reactions are often highly selective with minimal byproducts) |
| Waste Generation | Significant, including chlorinated solvents and phosphorus-containing waste | Minimal, primarily aqueous waste which may be biodegradable |
| Toxicity of Reagents | High (POCl₃ is highly toxic and corrosive; DMF is a suspected reprotoxin) | Low (water, ethanol, and enzymes are generally non-toxic) |
| Energy Consumption | Moderate (requires cooling and stirring) | Low (often proceeds at ambient temperature) |
| Overall Green Profile | Poor | Excellent |
Experimental Protocols
Traditional Synthesis: Vilsmeier-Haack Formylation of Phenylacetic Acid to 2-Phenylmalondialdehyde
This protocol is based on established Vilsmeier-Haack reaction procedures.[1][2]
Materials:
-
Phenylacetic acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium acetate
-
Water
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of phenylacetic acid (1.0 equivalent) in DMF (10 volumes) at 0 °C, slowly add phosphorus oxychloride (1.5 equivalents).
-
Allow the reaction mixture to stir at room temperature for 6.5 hours.
-
Cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate (5.6 equivalents).
-
Stir for 10 minutes at 0 °C.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2-phenylmalondialdehyde.
Greener Alternative: Chemo-enzymatic Synthesis of Aromatic Aldehydes from Phenylpropenes
This protocol is a conceptual representation based on green chemistry principles for aldehyde synthesis.
Materials:
-
Phenylpropene derivative (e.g., eugenol)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Ethanol (as a co-solvent)
-
Appropriate enzymes (e.g., an oxidase or a dehydrogenase)
-
Ethyl acetate for extraction
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a buffered aqueous solution, dissolve the phenylpropene substrate. A small amount of ethanol can be added to aid solubility.
-
Add the selected enzyme catalyst to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by thin-layer chromatography or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude aldehyde product.
-
Further purification can be achieved by chromatography if necessary.
Green Chemistry Assessment Workflow
The following diagram illustrates a logical workflow for assessing the green chemistry profile of a chemical synthesis.
Caption: Workflow for Green Chemistry Assessment of a Synthesis.
Signaling Pathways and Logical Relationships
The Vilsmeier-Haack reaction proceeds through the formation of a key electrophilic intermediate, the Vilsmeier reagent. The following diagram illustrates the formation of this reagent and its subsequent reaction with an activated methylene compound.
Caption: Vilsmeier-Haack Reaction Pathway.
References
Efficacy of Methanetricarbaldehyde in Various Solvent Systems: A Predictive Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Methanetricarbaldehyde, also known as triformylmethane, is a polyaldehyde with a highly reactive structure. The three carbonyl groups suggest a strong potential for a variety of chemical transformations, making the choice of solvent critical for controlling reaction pathways, solubility, and stability. This guide explores the predicted efficacy of this compound in different solvent systems to aid researchers in solvent selection for its application in synthesis and drug development.
Predicted Performance Data
The following table summarizes the predicted solubility and stability of this compound in a range of common laboratory solvents. These predictions are based on the polarity of the solvents and the known behavior of similar multifunctional aldehydes.
| Solvent System | Solvent Type | Predicted Solubility | Predicted Stability & Reactivity | Potential Applications |
| Water | Protic, Polar | Moderate | Low to Moderate: Risk of hydrate formation and potential for acid/base-catalyzed self-polymerization. | Aqueous reactions where hydrate formation is desired or tolerated. |
| Methanol/Ethanol | Protic, Polar | High | Moderate: Potential for hemiacetal and acetal formation. Can act as a nucleophile. | Reactions where alcohol involvement is part of the desired transformation. |
| Acetone | Aprotic, Polar | High | Moderate: Can participate in aldol-type reactions as an enolate source under basic conditions. | General purpose solvent for reactions where acetone's reactivity is not a concern. |
| Acetonitrile | Aprotic, Polar | High | High | Inert solvent for a wide range of organic reactions. |
| Dimethylformamide (DMF) | Aprotic, Polar | Very High | High | Suitable for reactions requiring high solubility of polar reagents. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Very High | High | Excellent solvent for a wide range of polar compounds; can be difficult to remove. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Moderate | High | Good general-purpose inert solvent for a variety of organic reactions. |
| Tetrahydrofuran (THF) | Aprotic, Polar | High | High | Common inert solvent for organometallic and other sensitive reactions. |
| Toluene | Aprotic, Nonpolar | Low | High | Suitable for reactions with nonpolar reagents or for azeotropic removal of water. |
| Hexane/Heptane | Aprotic, Nonpolar | Very Low | High | Primarily for purification (e.g., precipitation) or as an anti-solvent. |
Experimental Protocols
To validate the predicted efficacy and gather quantitative data, the following experimental protocols are proposed.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various solvents at different temperatures.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials, each containing a known volume of a specific solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: Centrifuge the vials to settle the undissolved solid. Carefully extract an aliquot of the supernatant.
-
Analysis: Accurately dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: Determine the solubility in mg/mL or mol/L.
Assessment of Stability and Reactivity
Objective: To evaluate the stability of this compound in different solvents over time and its reactivity with the solvent.
Methodology:
-
Solution Preparation: Prepare solutions of this compound of a known concentration in the selected solvents.
-
Incubation: Store the solutions at controlled temperatures (e.g., room temperature and an elevated temperature) and protect them from light.
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Purity Analysis: Analyze the aliquots by HPLC or GC-MS to determine the percentage of remaining this compound and to identify any degradation products or solvent adducts.
-
Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics in each solvent.
Visualizing the Experimental Workflow
The following diagrams illustrate the proposed experimental workflows.
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
Safety Operating Guide
Essential Guide to the Proper Disposal of Methanetricarbaldehyde
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Methanetricarbaldehyde, a reactive aldehyde, requires specific disposal procedures to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for its disposal.
Health and Safety Overview
This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Flammable liquids | H227 | Combustible liquid | [1] |
| Acute toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin irritation | H315 | Causes skin irritation | [1] |
| Eye irritation | H319 | Causes serious eye irritation | [1] |
| Acute aquatic hazard | H402 | Harmful to aquatic life | [1] |
In-Lab Neutralization and Disposal Protocol
Small quantities of this compound waste can be chemically neutralized in the lab before being disposed of as hazardous waste. The primary method for neutralizing aldehydes is through oxidation to their corresponding carboxylic acids, which are generally less toxic and volatile. Potassium permanganate is an effective oxidizing agent for this purpose.
Experimental Protocol: Oxidation of this compound with Potassium Permanganate
This protocol is adapted from established procedures for the laboratory-scale oxidation of aldehydes.
Objective: To neutralize this compound by oxidizing it to malonic acid and formic acid before disposal.
Materials:
-
This compound waste solution
-
Potassium permanganate (KMnO₄)
-
Sodium hydrogen sulfite (NaHSO₃) or sodium bisulfite
-
Dilute sulfuric acid (H₂SO₄)
-
Water
-
Large round-bottomed flask (at least 10 times the volume of the waste solution)
-
Stir plate and magnetic stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation and Setup:
-
Don appropriate PPE (chemical-resistant gloves, safety goggles, lab coat).
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the this compound waste solution in the large round-bottomed flask equipped with a magnetic stir bar.
-
Dilute the waste solution with water to a concentration of approximately 10%.
-
Place the flask in an ice bath on a stir plate and begin stirring.
-
-
Oxidation:
-
Slowly add a solution of potassium permanganate (approximately 6% w/v in water) to the stirred this compound solution. The reaction is exothermic, so maintain the temperature below 20°C by controlling the rate of addition and using the ice bath.
-
Continue adding the potassium permanganate solution until the purple color persists for at least 15 minutes, indicating that the oxidation is complete. A brown precipitate of manganese dioxide (MnO₂) will form.
-
-
Quenching Excess Permanganate:
-
After the oxidation is complete, cautiously add solid sodium hydrogen sulfite in small portions to the reaction mixture with continued stirring.
-
Continue adding sodium hydrogen sulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves. This indicates that all excess oxidizing agent has been reduced.
-
-
Neutralization and Disposal:
-
Once the solution is colorless, neutralize it to a pH between 6 and 8 by slowly adding a dilute solution of sodium hydroxide or sodium carbonate. Check the pH using pH paper or a pH meter.
-
The final neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office. Do not pour the treated solution down the drain unless permitted by local regulations.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the disposal of this compound.
This guide is intended to provide essential information for the proper disposal of this compound in a laboratory setting. Always consult your institution's specific safety and waste disposal guidelines and the Safety Data Sheet (SDS) for the chemical before proceeding.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
